6-(Piperidin-1-ylmethyl)nicotinic acid hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
6-(piperidin-1-ylmethyl)pyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c15-12(16)10-4-5-11(13-8-10)9-14-6-2-1-3-7-14;/h4-5,8H,1-3,6-7,9H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUPFBSVDIERQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NC=C(C=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physicochemical Profiling and Mechanistic Application of 6-(Piperidin-1-ylmethyl)nicotinic Acid Hydrochloride in Preclinical Drug Development
Executive Summary
In modern neuropharmacology, the architectural shift away from imidazole-based scaffolds has been paramount in overcoming the metabolic liabilities associated with first-generation Histamine H3 receptor antagonists. 6-(Piperidin-1-ylmethyl)nicotinic acid hydrochloride (CAS: 1416714-22-1) serves as a highly specialized, non-imidazole pharmacophore fragment [1].
As application scientists, we do not merely synthesize; we engineer molecular properties. This whitepaper provides an in-depth technical analysis of 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride (hereafter referred to as 6-PMNA-HCl ). We will deconstruct the causality behind its structural design, outline its physicochemical properties, and provide self-validating experimental protocols for its analytical characterization.
Chemical Identity & Structural Causality
The design of 6-PMNA-HCl is a masterclass in rational drug design, specifically tailored to bypass the cytochrome P450 (CYP450) inhibition inherent to early H3 antagonists like thioperamide [2]. Every functional group in this molecule serves a distinct mechanistic purpose:
-
Piperidine Ring (Basic Center): Confers the necessary basicity (pKa ~9.5) to form a critical salt bridge with the conserved Aspartate residue (Asp114) deep within the H3 receptor binding pocket.
-
Pyridine Core (Aromatic Spacer): Acts as a rigid spacer that maintains the optimal geometric vector for the basic amine. Unlike imidazoles, the sterically hindered nitrogen in the pyridine ring minimizes off-target coordination with the heme iron of CYP450 enzymes [4].
-
Carboxylic Acid (Synthetic Handle): Provides an acidic site (pKa ~4.0) for downstream functionalization, typically via amide bond formation with complex amines to generate the final Active Pharmaceutical Ingredient (API).
-
Hydrochloride Salt: The free base of this zwitterionic compound can suffer from poor solubility and variable solid-state stability. Formulating it as an HCl salt dramatically enhances aqueous solubility, ensuring uniform distribution during in vitro screening and preventing aggregation during synthetic scale-up [3].
Table 1: Physicochemical Data Summary
Note: Values are derived from theoretical calculations and standard commercial specifications [1].
| Property | Value | Method / Causality |
| CAS Number | 1416714-22-1 | Commercial standard identifier |
| Molecular Formula | C₁₂H₁₇ClN₂O₂ | Defines stoichiometric boundaries |
| Molecular Weight | 256.73 g/mol | Optimal for fragment-based design (Lipinski compliant) |
| Topological Polar Surface Area (TPSA) | ~50.2 Ų (Free base) | Ideal for blood-brain barrier (BBB) penetration |
| Hydrogen Bond Donors | 2 (HCl salt form) | Facilitates aqueous solvation |
| Hydrogen Bond Acceptors | 3 | Key for receptor pocket interactions |
Mechanistic Role in Receptor Modulation
Histamine H3 receptors are presynaptic autoreceptors and heteroreceptors that negatively regulate the release of neurotransmitters (e.g., histamine, acetylcholine, dopamine) in the central nervous system. By utilizing 6-PMNA-HCl as a core building block, researchers synthesize potent inverse agonists/antagonists that block the Gi/o-protein coupled pathway, thereby disinhibiting adenylyl cyclase and promoting neurotransmitter release [2, 4].
Figure 1: Mechanistic pathway of non-imidazole H3 receptor antagonists enhancing neurotransmitter release.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . If the internal controls fail, the assay invalidates itself, preventing the propagation of erroneous data into downstream drug development.
Protocol A: HPLC-UV Method for Purity Assessment
Causality: The pyridine ring provides a strong chromophore (UV absorption ~254 nm). We utilize Trifluoroacetic Acid (TFA) in the mobile phase as an ion-pairing agent to suppress the ionization of the basic piperidine, preventing peak tailing and ensuring sharp, quantifiable peaks.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Solvent A: 0.1% TFA in highly purified Water (18.2 MΩ·cm).
-
Solvent B: 0.1% TFA in LC-MS grade Acetonitrile.
-
-
Column Selection: C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 5 µm).
-
System Suitability (The Self-Validation Step): Inject a blank, followed by a known reference standard of 6-PMNA-HCl spiked with a common synthetic byproduct (e.g., unreacted piperidine).
-
Validation Criteria: The resolution factor ( Rs ) between the main peak and any impurity must be > 2.0, and theoretical plates must exceed 2000. If these criteria are not met, the column must be washed or replaced before proceeding.
-
-
Sample Analysis: Run a gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min. Monitor at λ=254 nm.
Protocol B: Shake-Flask Method for LogD (pH 7.4) Determination
Causality: The distribution coefficient (LogD) at physiological pH dictates CNS penetrance. For neuro-active H3 antagonists, a LogD between 1.5 and 2.5 is targeted. We evaluate the intermediate to predict the lipophilicity trajectory of the final API.
Step-by-Step Methodology:
-
Buffer Equilibration: Mutually saturate n-octanol and Phosphate Buffered Saline (PBS, pH 7.4) by stirring them together for 24 hours. Causality: This prevents volume shifts due to mutual solubility during the actual extraction phase.
-
Partitioning: Dissolve exactly 1.0 mg of 6-PMNA-HCl in 1.0 mL of the saturated aqueous phase. Add 1.0 mL of the saturated octanol phase.
-
Agitation: Shake the biphasic system mechanically at 25°C for 60 minutes, followed by centrifugation at 3000 rpm for 15 minutes to break any micro-emulsions.
-
Quantification & Mass Balance (The Self-Validation Step): Extract aliquots from both phases and quantify via the HPLC-UV method (Protocol A).
-
Validation Criteria: Calculate the total mass recovered ( Massoctanol+Massaqueous ). The recovery must be 100 ± 5% of the initial input. A failure indicates compound precipitation at the interface or adsorption to the glassware, invalidating the LogD calculation.
-
Figure 2: Self-validating experimental workflow for determining LogD via HPLC-UV analysis.
Conclusion
The utilization of 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride represents a critical evolution in medicinal chemistry, specifically in the pursuit of CNS-active therapeutics free from the metabolic liabilities of older pharmacophores. By rigorously profiling its physicochemical properties and employing self-validating analytical protocols, drug development professionals can confidently integrate this building block into advanced synthetic pipelines targeting the Histamine H3 receptor.
References
- Carruthers, N.I., Shah, C.R., & Swanson, D.M. "Non-imidazole heterocyclic compounds".
-
Berge, S.M., Bighley, L.D., & Monkhouse, D.C. "Pharmaceutical Salts". Journal of Pharmaceutical Sciences, 66(1), 1-19 (1977).[Link]
-
Leurs, R., Vollinga, R.C., & Timmerman, H. "The Medicinal Chemistry and Therapeutic Potentials of Ligands of the Histamine H3 Receptor". Progress in Drug Research, 45, 107-165 (1995).[Link]
A Comprehensive Technical Guide to the Pharmacokinetic Profiling of 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride
Foreword
In the landscape of modern drug discovery and development, a thorough understanding of a compound's pharmacokinetic (PK) profile is paramount to its successful translation from a promising candidate to a clinically effective therapeutic. This guide provides a detailed technical framework for the comprehensive investigation of the absorption, distribution, metabolism, and excretion (ADME) of 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride. While specific experimental data for this molecule is not extensively available in the public domain, this document will leverage established principles of pharmacokinetic science and data from structurally related compounds, such as nicotinic acid and piperidine-containing molecules, to outline a robust strategy for its characterization. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols.
Introduction to 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride: A Structural Perspective
6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride is a chemical entity featuring a nicotinic acid core functionalized with a piperidin-1-ylmethyl group at the 6-position[1]. The molecule's structure suggests potential interactions with biological systems influenced by both the nicotinic acid and piperidine moieties. Nicotinic acid (Vitamin B3) is a well-characterized compound with known effects on lipid metabolism and vascular function[2][3]. The piperidine ring is a common scaffold in many pharmaceuticals, contributing to their physicochemical properties and target engagement[4]. The hydrochloride salt form is likely utilized to enhance aqueous solubility and stability.
A predictive analysis of this molecule's properties is crucial for designing relevant pharmacokinetic studies. Its molecular weight of 256.73 g/mol [1] falls within the range of orally bioavailable drugs. The presence of a carboxylic acid and a tertiary amine suggests it will exhibit pH-dependent solubility and may be subject to ionization in various physiological compartments.
Proposed Strategy for Pharmacokinetic Characterization
The following sections outline a multi-tiered approach to elucidating the pharmacokinetic profile of 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride, progressing from in silico and in vitro assessments to in vivo studies.
In Silico and In Vitro ADME Profiling
Prior to engaging in extensive in vivo experiments, a battery of in silico and in vitro assays can provide critical early insights into the compound's likely pharmacokinetic behavior. This approach is cost-effective and aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research.
Experimental Protocols:
-
Physicochemical Characterization:
-
Solubility: Determine the aqueous solubility at various pH levels (e.g., 2.0, 4.5, 6.8, and 7.4) to mimic the conditions of the gastrointestinal tract and physiological pH.
-
LogP/LogD: Measure the octanol-water partition coefficient (LogP) and distribution coefficient (LogD) at physiological pH to predict lipophilicity and membrane permeability.
-
pKa Determination: Experimentally determine the ionization constants (pKa) of the acidic and basic functional groups to understand the extent of ionization at different pH values.
-
-
In Vitro Permeability Assessment:
-
Caco-2 Permeability Assay: Utilize a Caco-2 cell monolayer model to assess the potential for intestinal absorption and to identify whether the compound is a substrate for active transporters like P-glycoprotein (P-gp).
-
-
Metabolic Stability Assessment:
-
Liver Microsome Stability Assay: Incubate the compound with liver microsomes from relevant species (e.g., mouse, rat, dog, human) to determine its intrinsic clearance and identify potential phase I metabolites.
-
Hepatocyte Stability Assay: Employ primary hepatocytes to assess both phase I and phase II metabolic pathways.
-
-
Plasma Protein Binding:
-
Equilibrium Dialysis: Determine the fraction of the compound bound to plasma proteins, as this will influence its distribution and availability to target tissues.
-
Data Presentation:
| Parameter | Predicted Outcome based on Structure | Experimental Method |
| Aqueous Solubility | Moderate to high, pH-dependent | Shake-flask method at various pH |
| LogD (pH 7.4) | Low to moderate | Octanol-water partitioning |
| Permeability | Moderate | Caco-2 monolayer assay |
| Metabolic Stability | Potentially susceptible to oxidation | Liver microsome/hepatocyte incubation |
| Plasma Protein Binding | Low to moderate | Equilibrium dialysis |
In Vivo Pharmacokinetic Studies
Following promising in vitro data, well-designed in vivo studies are essential to understand the compound's behavior in a whole-organism context.
Study Design and Execution
A typical in vivo pharmacokinetic study would involve administering a single dose of 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride to a cohort of laboratory animals (e.g., rats or mice) via both intravenous (IV) and oral (PO) routes.
Experimental Protocol:
-
Animal Model: Select a suitable animal model (e.g., Sprague-Dawley rats).
-
Dose Formulation: Prepare a suitable vehicle for both IV and PO administration.
-
Dosing: Administer a single bolus IV dose to one group and a single oral gavage dose to another group.
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, and 24 hours post-dose).
-
Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent compound and any major metabolites in the plasma samples using a validated bioanalytical method.
Bioanalytical Method Development and Validation
Accurate quantification of the analyte in biological matrices is the cornerstone of reliable pharmacokinetic data. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity[5][6].
Key Steps in Method Development:
-
Mass Spectrometry Tuning: Optimize the MS parameters for the parent compound and a suitable internal standard.
-
Chromatographic Separation: Develop a robust HPLC or UPLC method to achieve good peak shape and separation from endogenous matrix components.
-
Sample Preparation: Optimize a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to minimize matrix effects.
-
Method Validation: Validate the method according to regulatory guidelines (e.g., FDA or EMA) for parameters such as accuracy, precision, linearity, selectivity, and stability.
Visualization of the Pharmacokinetic Workflow:
Caption: Hypothesized metabolic pathways.
Excretion Studies
To determine the primary routes of elimination, a mass balance study using a radiolabeled version of the compound can be conducted. This will quantify the amount of drug-related material excreted in urine and feces over time.[7]
Conclusion and Future Directions
This technical guide provides a comprehensive and scientifically grounded framework for the pharmacokinetic evaluation of 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride. By systematically progressing from in silico and in vitro characterization to in vivo studies, researchers can build a robust understanding of the compound's ADME properties. The proposed experimental protocols and analytical methodologies are based on industry best practices and are designed to generate high-quality, reliable data. Future work should focus on executing these studies to generate empirical data, which will be invaluable for any further preclinical and clinical development of this compound.
References
-
6-(Piperidin-1-ylmethyl)nicotinic acid hydrochloride | 1416714-22-1. Appchem. Available from: [Link]
-
Absorption, distribution, metabolism and excretion. University of Leeds. Available from: [Link]
-
In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. PMC. Available from: [Link]
-
6-(4-methyl-piperazin-1-ylmethyl)-nicotinic acid — Chemical Substance Information. Chemical Safety. Available from: [Link]
-
Analytical Methods. Agency for Toxic Substances and Disease Registry. Available from: [Link]
-
Ginsberg H, Goldberg IJ. Clinical pharmacology and pharmacokinetics of nicotinic acid. PubMed. Available from: [Link]
-
Jain, D. S., et al. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. Available from: [Link]
-
Khan, M. A. (2012). A Review of Nicotinamide with a Reference to its Analytical Methods. J. Baqai Med. Univ. Available from: [Link]
-
Methyl Nicotinate. European Medicines Agency. Available from: [Link]
-
In Vitro And In Vivo Studies Of Nicotinic Acid In An Experimental Metastasis Model Of B16F10 Melanoma. Indian Journal of Pharmaceutical Sciences. Available from: [Link]
-
ADMET-Absorption, Distribution, Metabolism, Excretion, and Toxicity. ADMET. Available from: [Link]
-
6-Methylnicotinic acid. ResearchGate. Available from: [Link]
-
Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. MDPI. Available from: [Link]
-
Chemical determination of nicotinic acid and nicotinamide. SciSpace. Available from: [Link]
-
NICOTINIC ACID METABOLISM. ResearchGate. Available from: [Link]
-
Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. MDPI. Available from: [Link]
-
Niacin (Vitamin B3) - A review of analytical methods for use in food. GOV.UK. Available from: [Link]
-
Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. ResearchGate. Available from: [Link]
-
Absorption, Distribution, Metabolism, and Excretion of [ 14 C]BS1801, a Selenium-Containing Drug Candidate, in Rats. MDPI. Available from: [Link]
-
Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis. PMC. Available from: [Link]
Sources
- 1. appchemical.com [appchemical.com]
- 2. Clinical pharmacology and pharmacokinetics of nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach [mdpi.com]
- 5. Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen [intechopen.com]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. mdpi.com [mdpi.com]
In-Depth Technical Guide: Synthesis, Mechanisms, and Applications of 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride
Executive Summary & Chemical Identity
In the landscape of modern medicinal chemistry, the design of neuroactive compounds relies heavily on privileged scaffolds that can cross the blood-brain barrier (BBB) while maintaining high target selectivity. 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride (CAS 1416714-22-1) serves as a critical, bifunctional building block in the synthesis of non-imidazole Histamine H3 receptor modulators .
This molecule provides the essential basic amine (piperidine) required for receptor anchoring, while its carboxylic acid moiety offers a versatile synthetic handle for amide coupling. By utilizing this intermediate, drug development professionals can generate diverse libraries of H3 antagonists targeted at central nervous system (CNS) disorders such as narcolepsy, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD)[1].
Quantitative Data: Physicochemical Properties
The following table summarizes the core quantitative and structural data of the compound, essential for formulation and synthetic planning.
| Property | Value | Causality / Significance |
| Chemical Name | 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride | Standard IUPAC nomenclature. |
| CAS Registry Number | 1416714-22-1 | Unique identifier for procurement and literature tracking. |
| Molecular Formula | C12H17ClN2O2 | Indicates the presence of the HCl salt form. |
| Molecular Weight | 256.73 g/mol | Low molecular weight allows for downstream coupling while keeping the final drug <500 Da (Lipinski's Rule of 5)[2]. |
| Core Scaffold | Pyridine-3-carboxylic acid | Acts as a rigid, metabolically stable spacer. |
| Basic Moiety | Piperidine | Replaces imidazole to prevent off-target CYP450 inhibition. |
| Salt Form | Hydrochloride | Enhances aqueous solubility and prevents auto-catalytic degradation during storage. |
Mechanistic Grounding: The Histamine H3 Receptor Connection
The structural logic behind 6-(piperidin-1-ylmethyl)nicotinic acid is deeply rooted in the pharmacophore model of the Histamine H3 receptor. Early H3 antagonists utilized an imidazole ring (mimicking endogenous histamine), which severely limited their clinical viability due to potent cytochrome P450 (CYP) inhibition and poor BBB penetration.
Causality in Drug Design: Replacing the imidazole ring with a non-imidazole basic amine—specifically, a piperidine ring—eliminates the heme-iron coordination liability responsible for CYP inhibition. The piperidine nitrogen retains the necessary basicity (pKa ~10) to form a critical salt bridge with the conserved aspartate residue (Asp114) in the H3 receptor binding pocket. The pyridine core acts as a rigid spacer, orienting the basic amine optimally while improving metabolic stability compared to flexible aliphatic chains[3].
Mechanism of action for piperidine-based Histamine H3 receptor antagonists.
Experimental Workflows & Synthesis Protocols
The synthesis of 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride is achieved through a highly controlled, three-step linear sequence starting from commercially available 6-methylnicotinic acid methyl ester. Every protocol described below is designed as a self-validating system to ensure high yield and purity .
Protocol 1: Kornblum-type Oxidation to 6-Formylnicotinic Acid Methyl Ester
Objective: Oxidize the benzylic methyl group to an aldehyde without over-oxidation to a carboxylic acid.
-
Reagent Assembly: Dissolve 6-methylnicotinic acid methyl ester (1.0 eq) in anhydrous DMSO. Add iodine (1.0 eq), 2-iodo-2-methylpropane (0.4 eq), and trifluoroacetic acid (TFA, 3.0 eq).
-
Reaction Execution: Heat the mixture to 160°C under an inert argon atmosphere for 3 hours.
-
Quenching: Cool the reaction to room temperature (RT) and treat with 1N aqueous sodium thiosulfate ( Na2S2O3 ).
-
Extraction: Adjust the pH to 10 using 1N aqueous NaHCO3 . Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic phases over anhydrous Na2SO4 , filter, and concentrate in vacuo.
-
Purification: Purify via silica gel chromatography (0-3% EtOH in DCM) to yield the aldehyde[4].
Causality & Self-Validating Checkpoint: The combination of iodine and DMSO facilitates a Kornblum-type oxidation. TFA acts as an acidic promoter to accelerate the formation of the active alkoxysulfonium intermediate. The quench with Na2S2O3 is a visual self-validating checkpoint: the color change from dark brown (iodine) to pale yellow confirms the complete reduction of the oxidant, preventing electrophilic aromatic halogenation of the pyridine ring during workup.
Protocol 2: Reductive Amination
Objective: Couple the aldehyde with piperidine to form the tertiary amine.
-
Imine Formation: To a solution of 6-formylnicotinic acid methyl ester (1.0 eq) and piperidine (1.1 eq) in anhydrous dichloromethane (DCM), stir at RT for 30 minutes.
-
Reduction: Add sodium triacetoxyborohydride ( NaB(OAc)3H , 1.5 eq) portion-wise. Stir the reaction at RT for 18 hours.
-
Workup: Dilute the mixture with 1N NaOH and extract with DCM. Combine the organic layers, dry over Na2SO4 , and concentrate to yield 6-(piperidin-1-ylmethyl)nicotinic acid methyl ester[4].
Causality & Self-Validating Checkpoint: NaB(OAc)3H is specifically selected over NaBH4 due to its attenuated reactivity. It selectively reduces the transient iminium ion without prematurely reducing the starting aldehyde to an alcohol. The basic workup (1N NaOH) serves as a self-validating step: it shifts the newly formed piperidine nitrogen to its free-base form, ensuring it selectively partitions into the organic phase while water-soluble boron salts are washed away.
Protocol 3: Saponification and Hydrochloride Salt Formation
Objective: Unmask the carboxylic acid for downstream peptide coupling and stabilize the molecule.
-
Hydrolysis: Dissolve the ester intermediate in a mixture of methanol and water. Add lithium hydroxide (LiOH, 2.0 eq) and stir at RT until TLC indicates complete consumption of the ester.
-
Acidification: Concentrate the mixture to remove methanol. Cool the aqueous layer to 0°C and slowly add concentrated hydrochloric acid (HCl) until the pH reaches ~2.
-
Isolation: Lyophilize the aqueous solution or induce crystallization from an ethanol/ether mixture to isolate 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride.
Causality & Self-Validating Checkpoint: Base-catalyzed saponification irreversibly cleaves the methyl ester. The subsequent addition of HCl serves a dual purpose: it protonates the carboxylate to yield the free acid and protonates the piperidine nitrogen to form the hydrochloride salt. The successful precipitation or crystallization of the salt validates the procedure, as the free zwitterionic form is highly hygroscopic and difficult to handle.
Synthetic workflow for 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride.
Downstream Applications in Drug Development
Once synthesized, 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride is typically subjected to amide coupling reactions. By activating the carboxylic acid with reagents like HATU or EDC/HOBt, researchers can conjugate the scaffold with various secondary amines (e.g., N-isopropylpiperazine). This divergent synthesis strategy allows medicinal chemists to rapidly explore the lipophilic sub-pocket of the H3 receptor, optimizing for binding affinity ( Ki ), functional antagonism, and pharmacokinetic properties (such as half-life and brain penetrance) .
References
- Carruthers, N. I., Shah, C. R., & Swanson, D. M. "Isoxazole Compounds as Histamine H3 Modulators." U.S. Patent Application US 2008/0306066 A1, published August 6, 2008. Janssen Pharmaceutica NV.
Sources
Application Note: Pharmacological Profiling and Cell Culture Assay Preparation for 6-(Piperidin-1-ylmethyl)nicotinic Acid Hydrochloride
Target Audience: Research Scientists, Assay Developers, and Pharmacologists Discipline: In Vitro Pharmacology & GPCR Drug Discovery
Mechanistic Rationale: The H3 Receptor and Non-Imidazole Ligands
The Histamine H3 receptor (H3R) is a presynaptic auto- and heteroreceptor primarily localized in the central nervous system, where it regulates the release of histamine, acetylcholine, dopamine, and other neurotransmitters[1]. As a G protein-coupled receptor (GPCR) coupled to the Gαi/o pathway, its activation leads to the direct inhibition of adenylyl cyclase (AC), thereby suppressing intracellular cyclic AMP (cAMP) production[2][3].
Historically, H3R antagonists (such as thioperamide) relied on an imidazole ring to mimic endogenous histamine. However, imidazole-based compounds frequently exhibit poor blood-brain barrier (BBB) permeability and off-target inhibition of cytochrome P450 enzymes, leading to severe drug-drug interactions[1][4].
6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride (CAS: 1416714-22-1) represents a structural evolution in this space. By replacing the problematic imidazole ring with a basic piperidine moiety, this compound maintains the critical electrostatic interaction with the conserved Asp114 residue in the H3R orthosteric binding pocket while significantly improving pharmacokinetic viability[4][5]. Because the H3R exhibits high constitutive (basal) activity, compounds in this class are often evaluated not just as neutral antagonists, but as inverse agonists capable of actively raising basal cAMP levels[2].
Histamine H3 Receptor (Gi/o) Signaling and Antagonist Intervention.
Compound Handling and Self-Validating Controls
To ensure a self-validating assay system, the experimental design must account for the compound's chemical properties and include rigorous pharmacological controls.
-
Reconstitution: 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride is a hydrochloride salt. Prepare a 10 mM master stock in strictly anhydrous DMSO or sterile ddH2O. Aliquot into single-use vials and store at -20°C to prevent freeze-thaw degradation.
-
Positive Agonist Control: Use (R)-α-methylhistamine (RAMH) , a highly selective H3R agonist, to establish the maximum threshold of Gi-mediated cAMP suppression[6][7].
-
Reference Antagonist Control: Include a clinically validated non-imidazole H3R antagonist/inverse agonist, such as Pitolisant (Wakix) or Ciproxifan , to benchmark the assay's dynamic window and validate the test compound's relative potency[4][8].
Cell Culture Preparation
Do not use wild-type cell lines, as endogenous H3R expression is typically too low for robust high-throughput screening.
-
Cell Line Selection: Utilize CHO-K1 or HEK293 cells stably transfected with the human H3R (hH3R) gene[6][9]. These lines lack endogenous H3 receptors, ensuring that all measured cAMP fluctuations are exclusively mediated by the recombinant target.
-
Maintenance: Culture in Ham's F-12 (for CHO-K1) or DMEM (for HEK293) supplemented with 10% FBS, 1% Penicillin/Streptomycin, and the appropriate selection antibiotic (e.g., Geneticin/G418 at 400 µg/mL) to maintain expression pressure.
-
Harvesting: Harvest cells at 80-90% confluency using a non-enzymatic cell dissociation buffer (e.g., EDTA) to prevent the proteolytic cleavage of extracellular receptor domains.
Experimental Methodologies
Protocol A: TR-FRET cAMP Accumulation Assay (Functional Antagonism)
This functional assay measures the ability of 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride to reverse RAMH-induced cAMP suppression.
Causality of Reagents:
-
Forskolin (5 µM): Directly activates adenylyl cyclase to artificially raise the baseline cAMP "ceiling." Without Forskolin, basal cAMP levels in CHO cells are too low to accurately measure Gi-mediated inhibition[2][3].
-
IBMX (0.5 mM): A broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the enzymatic degradation of newly synthesized cAMP, allowing the signal to accumulate over the assay window[2][3].
Step-by-Step Workflow:
-
Cell Seeding: Resuspend hH3R CHO-K1 cells in Stimulation Buffer (HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4). Seed at a density of 5,000 cells/well in a 384-well white microplate[6].
-
Antagonist Pre-Incubation: Add 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride in a 10-point concentration gradient (e.g., 0.1 nM to 10 µM). Incubate for 15 minutes at room temperature to allow orthosteric site occupancy[2].
-
Agonist & Forskolin Stimulation: Add a challenge solution containing 5 µM Forskolin and an EC80 concentration of RAMH (typically ~3 nM)[6]. Incubate for 30 minutes at room temperature.
-
Lysis & Detection: Add the TR-FRET lysis buffer containing the cAMP-cryptate conjugate and the anti-cAMP monoclonal antibody coupled to a d2 fluorophore.
-
Readout: Incubate for 1 hour, then measure time-resolved fluorescence at 665 nm and 620 nm on a compatible microplate reader (e.g., EnVision). Calculate the 665/620 ratio to determine cAMP concentrations.
Step-by-Step Workflow for H3R Functional cAMP Accumulation Assays.
Protocol B: Radioligand Competition Binding Assay (Affinity)
To determine the absolute binding affinity ( Ki ) of the compound independent of G-protein coupling.
-
Membrane Preparation: Dilute hH3R-expressing cell membranes to 15 µ g/well in Assay Buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)[6].
-
Tracer Addition: Add 1 nM of [ 3 H]-N-α-methylhistamine , a highly selective radiolabeled H3R ligand[6][9].
-
Competition: Add varying concentrations of 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride. Incubate for 60 minutes at 25°C to reach equilibrium.
-
Filtration: Rapidly filter the homogenate through Unifilter-96 GF/C glass fiber plates pre-soaked in 0.3% Polyethylenimine (PEI) to reduce non-specific binding[6]. Wash three times with ice-cold Wash Buffer.
-
Quantification: Dry the plates, add scintillation cocktail, and measure counts per minute (CPM) using a TopCount instrument[6].
Data Presentation & Expected Outcomes
When profiling a non-imidazole piperidine derivative against the H3R, the expected pharmacological parameters should reflect high affinity and potent functional antagonism. Data should be normalized to the maximum response ( Emax ) elicited by the reference controls.
| Pharmacological Parameter | Assay Modality | Expected Value Range | Biological Significance |
| pKi (Affinity) | Radioligand Binding | 8.0 – 9.5 | Indicates strong orthosteric binding to the hH3R, comparable to clinical non-imidazole candidates[5]. |
| IC50 (Antagonism) | cAMP Accumulation | 10 nM – 100 nM | Demonstrates the concentration required to reverse RAMH-induced Gi signaling by 50%[7]. |
| EC50 (Inverse Agonism) | cAMP Accumulation (Basal) | 5 nM – 50 nM | Measures the compound's ability to stabilize the inactive receptor state, actively increasing basal cAMP in the absence of an agonist[2][10]. |
| Schild Slope | Schild Regression | ~ 1.0 | A slope not significantly different from unity confirms competitive, reversible antagonism at a single binding site[5]. |
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. researchgate.net [researchgate.net]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Resolution LC-MS/MS Analysis and Structural Elucidation of 6-(Piperidin-1-ylmethyl)nicotinic Acid Hydrochloride
Introduction & Rationale
6-(Piperidin-1-ylmethyl)nicotinic acid hydrochloride (CAS: 1416714-22-1)[1] is a bifunctional pharmaceutical scaffold featuring a highly basic piperidine ring and a weakly acidic nicotinic acid moiety. This structural motif is frequently utilized in the synthesis of histamine H3 receptor modulators and targeted neuroactive agents[2][3]. As a hydrochloride salt, it readily dissociates in aqueous media. Accurate mass spectrometry (MS) analysis of this compound is critical for pharmacokinetic profiling, impurity tracking, and structural confirmation during early-stage drug development[4].
This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the qualitative and quantitative analysis of 6-(piperidin-1-ylmethyl)nicotinic acid. We employ positive electrospray ionization (ESI+) coupled with collision-induced dissociation (CID) to elucidate its characteristic fragmentation pathways[5][6].
Physicochemical Properties & Analytical Strategy
The free base of the molecule (Exact Mass: 220.1212 Da) contains two distinct nitrogen atoms: a highly basic piperidine nitrogen (pKa ~10.5) and a less basic pyridine nitrogen (pKa ~5.5), alongside a carboxylic acid group (pKa ~4.8).
Causality in Method Design: To achieve optimal chromatographic retention and MS sensitivity, the mobile phase must be strictly acidic (e.g., 0.1% Formic Acid, pH ~2.7). At this pH, the carboxylic acid is protonated (rendering it neutrally charged), while the piperidine nitrogen is fully ionized (cationic). This deliberate pH control prevents zwitterion formation, mitigating severe peak tailing on reversed-phase C18 stationary phases and ensuring the generation of a dominant, single [M+H]+ precursor ion at m/z 221.1[4][7].
Experimental Protocols
Sample Preparation
Causality: Utilizing a 50:50 Methanol:Water mixture ensures complete dissolution of the highly polar HCl salt while maintaining compatibility with the initial highly aqueous LC mobile phase. This prevents solvent-induced peak broadening (the "solvent effect") upon injection[4].
-
Stock Solution : Accurately weigh 1.0 mg of 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride[1] and dissolve in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v) to yield a 1 mg/mL stock solution.
-
Working Solutions : Dilute the stock solution with the initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid) to a final concentration of 100 ng/mL for MS/MS tuning, and 1–500 ng/mL for the calibration curve.
-
Filtration : Pass the final solution through a 0.22 µm PTFE syringe filter into an autosampler vial to protect the UHPLC column from particulates.
System Suitability & Carryover Mitigation (Self-Validating System)
Piperidine derivatives are notorious for secondary interactions with residual silanol groups on the column and in the MS source, which can lead to ghost peaks[8].
-
Validation Step : Inject a blank (mobile phase) immediately following the highest calibration standard. Ensure that the carryover peak area is <5% of the Lower Limit of Quantification (LLOQ).
-
Mitigation : A high-organic wash step (95% Acetonitrile) at the end of the LC gradient is mandatory to elute highly retained basic species and re-equilibrate the column[4].
Experimental LC-MS/MS Workflow for 6-(piperidin-1-ylmethyl)nicotinic acid analysis.
Data Presentation: Quantitative & Qualitative Parameters
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Setting / Value |
| Column | C18 Reversed-Phase (2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 min, hold 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2.0 µL |
| Ionization Mode | ESI Positive (ESI+) |
| Capillary Voltage | 3.5 kV |
| Desolvation Temp | 350 °C |
Table 2: MRM Transitions and CID Fragmentation Data
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Structural Assignment |
| 221.1 | 84.1 | 20 | Piperidinium Ion (Charge Retention) |
| 221.1 | 136.0 | 15 | Pyridine Cation (Neutral Loss of Piperidine) |
| 221.1 | 177.1 | 35 | Decarboxylated Ion (Neutral Loss of CO₂) |
Mechanistic Insights into MS/MS Fragmentation
Under Collision-Induced Dissociation (CID) conditions, the [M+H]+ precursor ion (m/z 221.1) undergoes highly predictable fragmentation driven by the thermodynamic stability of the resulting product ions[5][6].
-
Formation of the Piperidinium Ion (m/z 84.1) : The most abundant fragment typically arises from the α -cleavage of the benzylic C-N bond. The charge is retained on the basic piperidine ring, forming a highly stable cyclic iminium ion[5]. This pathway requires moderate collision energy (15–20 eV).
-
Loss of Piperidine (m/z 136.0) : Alternatively, the piperidine moiety can be expelled as a neutral amine (85 Da), leaving the charge on the pyridine-3-carboxylic acid fragment. This benzylic-type cation is strongly resonance-stabilized by the adjacent pyridine ring[9].
-
Decarboxylation (m/z 177.1) : A common neutral loss for nicotinic acid derivatives is the expulsion of carbon dioxide (-44 Da) from the carboxylic acid group. Because breaking the C-C bond of the carboxylic acid requires significant energy, this transition is only prominent at higher collision energies (>30 eV)[7][9].
Proposed CID fragmentation pathways for the [M+H]+ precursor ion at m/z 221.1.
Sources
- 1. Nicotine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. uab.edu [uab.edu]
- 7. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alternative-therapies.com [alternative-therapies.com]
- 9. researchgate.net [researchgate.net]
improving solubility of 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride in aqueous media
Welcome to the technical support center for 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges related to the aqueous solubility of this compound. We will explore the fundamental chemical principles governing its solubility and provide validated, step-by-step protocols to overcome common experimental hurdles.
Troubleshooting Guide: Addressing Solubility Challenges
This section addresses specific problems you may encounter during your experiments, explaining the underlying causes and offering targeted solutions.
Problem 1: My compound precipitates when I try to dissolve it in neutral water or phosphate-buffered saline (PBS) at pH 7.4.
Root Cause Analysis:
6-(piperidin-1-ylmethyl)nicotinic acid is a zwitterionic molecule at neutral pH but is supplied as a hydrochloride salt. This salt form significantly enhances its solubility in acidic conditions. The molecule contains three key ionizable groups: a carboxylic acid, a tertiary amine on the piperidine ring, and a pyridine ring nitrogen.
-
At low pH (e.g., pH < 2): The carboxylic acid is protonated (neutral), while both the piperidine and pyridine nitrogens are protonated (cationic). The overall positive charge makes the molecule highly soluble in water.
-
At neutral pH (e.g., pH 7.4): The carboxylic acid is deprotonated (anionic), the pyridine nitrogen is neutral, and the piperidine nitrogen is largely protonated (cationic). While the molecule is zwitterionic, its intrinsic solubility in this state is significantly lower than in its fully protonated salt form. The transition from the highly soluble hydrochloride salt to the less soluble zwitterionic form is the primary reason for precipitation. This behavior is a classic example of the pH-dependent solubility of a weak base.[1][2][3]
Solution Workflow:
The most direct approach is to control the pH of the aqueous medium. By keeping the pH sufficiently low, you can maintain the compound in its more soluble, protonated form.
Caption: Troubleshooting workflow for pH-dependent precipitation.
Step-by-Step Protocol: pH Adjustment
-
Buffer Selection: Choose a buffer system with a pKa well below 7.0. Citrate buffers (pKa ~3.1, 4.8, 6.4) or acetate buffers (pKa ~4.8) are excellent choices.
-
Preparation: Prepare a 10-50 mM buffer solution at the target pH (e.g., pH 4.0).
-
Dissolution: Slowly add the 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride powder to the buffer solution while stirring. The acidic environment will keep the amine groups protonated, ensuring solubility.
-
Verification: After the compound is fully dissolved, re-verify the pH of the solution and adjust if necessary. The solution should be clear and free of particulates.
Problem 2: Even at low pH, my compound's solubility is limited, or it precipitates from a highly concentrated acidic stock upon dilution.
Root Cause Analysis:
If pH adjustment alone is insufficient, other factors may be at play:
-
Common Ion Effect: As a hydrochloride salt, adding it to a solution that already contains a high concentration of chloride ions (like concentrated HCl or a high-molarity chloride-based buffer) can actually decrease its solubility.[4][5][6][7][8] This is a consequence of Le Chatelier's principle, where the excess common ion (Cl-) shifts the dissolution equilibrium towards the solid, undissolved salt.[7]
-
Intrinsic Solubility Limit: Every compound has a maximum intrinsic solubility (S₀) for its neutral form, which is the baseline from which pH-based solubility is gained.[9][10] If the intrinsic solubility is extremely low, even significant pH modification may not be enough to achieve very high concentrations.
Solution 1: Mitigate the Common Ion Effect
If you suspect the common ion effect is limiting solubility, switch to a non-chloride containing acid or buffer system.
-
Alternative Acids: Use acids like citric acid, sulfuric acid, or methanesulfonic acid to lower the pH.
-
Alternative Buffers: Use buffer systems like citrate, acetate, or phosphate buffers instead of a pure HCl solution.
Solution 2: Employ Advanced Solubilization Techniques
When pH adjustment is insufficient, cosolvents or cyclodextrins can be used to enhance solubility.[11][12]
Cosolvents: These are water-miscible organic solvents that can increase the solubility of non-polar compounds by reducing the polarity of the aqueous medium.[1][13]
-
Common Examples: Polyethylene glycol 400 (PEG 400), propylene glycol (PG), ethanol, and dimethyl sulfoxide (DMSO).
-
Mechanism: The piperidine and nicotinic acid rings have hydrophobic character. Cosolvents create a more favorable, less polar microenvironment for these parts of the molecule, thereby increasing overall solubility.
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15][16][17][18]
-
Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Mechanism: The hydrophobic portion of the drug molecule can become encapsulated within the cyclodextrin's non-polar cavity, forming an "inclusion complex."[15][17] This complex has the water-soluble properties of the cyclodextrin exterior, effectively shielding the poorly soluble part of the drug from the aqueous environment.[18]
Caption: Mechanism of cyclodextrin-based solubility enhancement.
Step-by-Step Protocol: Cosolvent Screening
-
Preparation: Prepare several small-volume aqueous solutions (e.g., in a pH 4.0 citrate buffer) containing varying percentages of a cosolvent (e.g., 5%, 10%, 20% v/v of PEG 400).
-
Saturation: Add an excess of the compound to each solution.
-
Equilibration: Agitate the samples at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Analysis: Compare the solubility across the different cosolvent concentrations to identify the most effective system.
Frequently Asked Questions (FAQs)
-
Q1: What are the predicted pKa values for this molecule? While experimental data for this specific molecule is not readily available in the searched literature, we can estimate the pKa values based on its functional groups:
-
Carboxylic Acid: Similar to nicotinic acid, the pKa is expected to be around 4.8.[19]
-
Piperidine Nitrogen: As a tertiary amine, the pKa is expected to be in the range of 9-11.
-
Pyridine Nitrogen: The pKa is expected to be around 2-3. These values underscore the importance of an acidic pH to ensure protonation of the highly basic piperidine nitrogen, which is crucial for solubility.
-
-
Q2: Why is a hydrochloride salt used if it can cause a common ion effect? Salt formation is a widely used and effective strategy to improve the solubility and dissolution rate of ionizable drugs.[20][21][22] For a basic compound like this one, a hydrochloride salt provides a stable, crystalline solid with significantly higher aqueous solubility at acidic pH compared to the free base form.[3][23] While the common ion effect can be a factor in high-chloride media, this is often a manageable trade-off for the substantial initial solubility enhancement.[24]
-
Q3: Can I use surfactants like Tween® 80 or SDS to improve solubility? Yes, surfactants can be used to increase the solubility of poorly water-soluble compounds.[25] They work by forming micelles in solution, where the hydrophobic core of the micelle can encapsulate the drug molecule, similar to a cyclodextrin. This is a viable alternative, particularly for in vitro assays, but requires careful consideration of potential interference with downstream biological experiments.
-
Q4: How does temperature affect the solubility of this compound? For most solid solutes, solubility increases with temperature.[25] If you are still facing solubility issues, gently warming the solution while dissolving the compound may help. However, always verify the thermal stability of your compound before applying heat, and be aware that the compound may precipitate out of solution upon cooling to room or experimental temperature, creating a supersaturated and unstable solution.
Data Summary Table
| Strategy | Mechanism | Pros | Cons |
| pH Adjustment (Acidic) | Increases ionization of basic amine groups, leading to the formation of a more soluble cationic species.[26][27] | Simple, highly effective for ionizable compounds, cost-effective. | Limited to compounds with ionizable groups; potential for compound instability at extreme pH. |
| Cosolvents (e.g., PEG 400, DMSO) | Reduces the polarity of the aqueous solvent, making it more favorable for hydrophobic moieties of the drug.[12][28] | Effective for non-polar compounds, can be combined with pH adjustment. | May not be suitable for all biological assays; can affect compound stability or activity. |
| Cyclodextrins (e.g., HP-β-CD) | Encapsulates the hydrophobic part of the drug in a non-polar cavity, forming a soluble inclusion complex.[15][16] | High solubilizing capacity, generally low toxicity, can improve stability.[14][15] | Can be expensive; potential for coprecipitation with some drugs.[14] |
| Surfactants (e.g., Tween® 80) | Forms micelles that encapsulate the drug in a hydrophobic core. | High solubilizing capacity. | Can interfere with biological assays; may cause cell lysis at high concentrations. |
References
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
-
Jorgensen, S., & Kristensen, J. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Modeling, 46(6), 2545–2554. [Link]
-
Serajuddin, A. T. M. (1998). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 87(5), 579-582. [Link]
-
Jorgensen, S., & Kristensen, J. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Medicinal Chemistry, 49(23), 6931-6941. [Link]
-
CK-12 Foundation. (2026, January 6). Common Ion Effect on Solubility of Ionic Salts. [Link]
-
Shrestha, S. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. [Link]
-
Carbohydrate Chronicles. (2025, July 31). How can cyclodextrins enhance solubility? Season 2 / Ep 8. [Link]
-
Hwang, S., & Park, E. S. (2019). Effect of chloride ion on dissolution of different salt forms of haloperidol. ResearchGate. [Link]
-
Yalkowsky, S. H., & He, Y. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ADMET & DMPK, 3(4), 359-362. [Link]
-
Popa, M. I., & Novac, O. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]
-
Wikipedia. (n.d.). Common-ion effect. [Link]
-
S, D., & N, D. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
Serajuddin, A. T. M., & Jarowski, C. I. (2005). Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. Journal of Pharmaceutical Sciences, 94(10), 2245-2253. [Link]
-
de Miranda, J. C., Martins, T. E. A., & Veiga, F. (2011). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Brazilian Journal of Pharmaceutical Sciences, 47(4), 665-681. [Link]
-
Jacob, S. (2018). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Hosseinzadeh, H., & Jouyban, A. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 11(1), 1-11. [Link]
-
Kumar, S., & Singh, S. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
-
Future4200. (n.d.). Formulation of poorly water-soluble drugs for oral administration. [Link]
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review. [Link]
-
Kumar, A., Sahoo, S. K., & Padhee, K. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Asian Journal of Pharmacy and Technology, 9(2), 111-117. [Link]
-
Ràfols, C., et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK, 5(4), 253-256. [Link]
-
Kumar, L., & Kumar, V. (2017). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology, 9(1), 1-6. [Link]
-
Volgyi, G., et al. (2012). Study of pH-dependent drugs solubility in water. SciSpace. [Link]
-
Fuchs, S., et al. (2013). Solubility of Pharmaceuticals and Their Salts As a Function of pH. Industrial & Engineering Chemistry Research, 52(5), 2008-2016. [Link]
-
Serajuddin, A. T. M., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(2), 142-147. [Link]
-
Appchem. (n.d.). 6-(Piperidin-1-ylmethyl)nicotinic acid hydrochloride. [Link]
-
NextSDS. (n.d.). 6-PIPERAZIN-1-YL-NICOTINIC ACID — Chemical Substance Information. [Link]
-
Pan, M. L., Luo, Y. H., & Mao, S. L. (2011). 6-Methyl-nicotinic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2345. [Link]
-
Cheméo. (n.d.). Chemical Properties of 6-Methylnicotinamide (CAS 6960-22-1). [Link]
-
NextSDS. (n.d.). 6-(4-methyl-piperazin-1-ylmethyl)-nicotinic acid — Chemical Substance Information. [Link]
-
BLD Pharmatech. (n.d.). 6-(4-Methylpiperazin-1-yl)nicotinic acid. [Link]
-
National Center for Biotechnology Information. (2020). Nicotinamide. PubChem Compound Summary for CID 936. [Link]
-
Wikipedia. (n.d.). Nicotinic acid. [Link]
Sources
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Isolation (Recovery) [chem.ualberta.ca]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. researchgate.net [researchgate.net]
- 7. Common-ion effect - Wikipedia [en.wikipedia.org]
- 8. Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wjbphs.com [wjbphs.com]
- 12. ijpbr.in [ijpbr.in]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. scielo.br [scielo.br]
- 18. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 19. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 20. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 21. mdpi.com [mdpi.com]
- 22. rjpdft.com [rjpdft.com]
- 23. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ptacts.uspto.gov [ptacts.uspto.gov]
- 25. pharmaexcipients.com [pharmaexcipients.com]
- 26. microbenotes.com [microbenotes.com]
- 27. researchgate.net [researchgate.net]
- 28. future4200.com [future4200.com]
Technical Support Center: Troubleshooting 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride Degradation
Welcome to the Technical Support Center for 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride . This guide is engineered for researchers, analytical scientists, and drug development professionals who are experiencing stability, handling, or degradation issues with this specific active pharmaceutical ingredient (API) during storage.
Unlike standard troubleshooting templates, this guide is structured around the fundamental physicochemical vulnerabilities of the molecule. By understanding the causality behind the degradation vectors—specifically the hygroscopicity of the hydrochloride salt, the susceptibility of the tertiary piperidine amine to oxidation, and the lability of the benzylic-like C-N bond—you can implement targeted, self-validating protocols to resolve storage issues.
Part 1: Diagnostic Q&A – Identifying Storage Failures
Q1: Why does my API batch exhibit clumping, gumming, or deliquescence shortly after the container is opened?
The Causality: 6-(piperidin-1-ylmethyl)nicotinic acid is formulated as a hydrochloride (HCl) salt to improve aqueous solubility. However, hydrochloride salts of amines are notoriously hygroscopic[1]. The chloride counterion readily interacts with atmospheric moisture. When the ambient relative humidity (RH) exceeds the critical relative humidity (CRH) of the salt, it absorbs water rapidly. This absorbed water acts as a plasticizer, lowering the glass transition temperature of the powder and increasing molecular mobility. This leads to physical clumping and, in severe cases, deliquescence (the solid dissolves in its own absorbed moisture)[2]. Furthermore, this moisture layer creates an acidic microenvironment that accelerates hydrolytic chemical degradation[1].
Q2: I am detecting a new peak with a +16 Da mass shift in my LC-MS analysis after 3 months of storage. What is this degradant?
The Causality: A +16 Da mass shift in a molecule containing a saturated tertiary amine is the hallmark of N-oxidation . The nitrogen atom in the piperidine ring is highly electron-rich and susceptible to oxidative stress from atmospheric oxygen or trace peroxides present in packaging or excipients. The resulting degradant is the piperidine N-oxide. Because this is a covalent modification, it permanently alters the pharmacological profile and purity of the API.
Q3: My compound's macroscopic appearance and solubility have changed, but HPLC shows >99.5% purity. How is this possible?
The Causality: You are observing a moisture-induced polymorphic transition, not a chemical degradation. High ambient humidity during storage can force the anhydrous crystal lattice to incorporate water molecules, transitioning into a stable hydrate form[3]. Because the chemical bonds of the 6-(piperidin-1-ylmethyl)nicotinic acid molecule remain intact, chromatographic purity remains unchanged. However, the new hydrate polymorph will possess a different lattice energy, directly altering its dissolution rate and apparent solubility.
Part 2: Degradation Pathways & Troubleshooting Workflows
To effectively troubleshoot these issues, you must map the physical symptoms to their chemical or solid-state origins. The decision tree below outlines the diagnostic logic.
Caption: Decision tree for troubleshooting physical and chemical degradation pathways during storage.
If your issue falls under chemical degradation, the molecule typically degrades via two primary vectors: oxidation of the piperidine ring or cleavage of the benzylic C-N bond connecting the piperidine to the nicotinic acid core.
Caption: Primary chemical degradation pathways of 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride.
Part 3: Self-Validating Experimental Protocols
To ensure data integrity, every troubleshooting experiment must be a self-validating system. This means the protocol must include internal checks that prove the analytical method itself is not causing the degradation being observed.
Protocol A: Dynamic Vapor Sorption (DVS) for Hygroscopicity Profiling
Purpose: To determine the exact humidity threshold at which the HCl salt begins to degrade physically[2]. Self-Validation Mechanism: The system must run a known deliquescence standard (e.g., NaCl) prior to the API. If the NaCl does not show a sharp mass increase at exactly 75% RH, the system's humidity sensors are out of calibration, and the run is automatically voided.
-
System Suitability: Load 10 mg of certified reference standard NaCl. Run a rapid gradient from 0% to 90% RH. Verify deliquescence at 75% RH.
-
Sample Preparation: Weigh exactly 10.0 mg of 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride into a quartz sample pan.
-
Sorption Cycle: Program the DVS to step from 0% RH to 90% RH in 10% increments at 25°C. The system must hold at each step until the mass change is <0.002% per minute (equilibrium).
-
Desorption Cycle: Reverse the gradient from 90% RH back to 0% RH.
-
Data Interpretation: Hysteresis (a gap between the sorption and desorption curves) indicates that the moisture has altered the crystal lattice (e.g., hydrate formation), rather than just surface adsorption[3].
Protocol B: Forced Degradation & LC-MS/MS Structural Elucidation
Purpose: To artificially accelerate chemical degradation and identify the resulting fragments. Self-Validation Mechanism: A "Control" sample (API in solvent, stored in the dark at 4°C) must be injected before and after the stressed samples. If the Control shows >0.5% degradation, the solvent or the LC-MS method itself is degrading the compound, invalidating the results.
-
Baseline Establishment: Prepare a 1 mg/mL stock solution of the API in LC-MS grade Water:Acetonitrile (50:50). Inject immediately to establish the baseline purity and exact mass (m/z 221.12 for the free base).
-
Oxidative Stress: Transfer 1 mL of the stock to a vial. Add 100 µL of 3% H₂O₂. Stir at room temperature for 24 hours.
-
Hydrolytic Stress: Transfer 1 mL of the stock to a vial. Add 100 µL of 0.1 N HCl. Heat at 60°C for 24 hours.
-
Quenching: Quench the oxidative sample with sodium bisulfite. Neutralize the hydrolytic sample with 0.1 N NaOH.
-
LC-MS/MS Analysis: Run the samples using a C18 column with a gradient of 0.1% Formic Acid in Water to 0.1% Formic Acid in Acetonitrile. Isolate the parent ion and any new peaks (e.g., m/z 237.12 for the N-oxide) for MS/MS fragmentation to confirm structural identity.
Part 4: Quantitative Data & Reference Tables
Use the following standardized tables to benchmark your experimental results against known thresholds for pharmaceutical hydrochloride salts.
Table 1: DVS Moisture Uptake Thresholds & Required Storage Actions
| Mass Increase at 80% RH | Hygroscopicity Classification | Required Storage & Handling Action |
| < 0.2% | Non-hygroscopic | Standard ambient storage. No special precautions. |
| 0.2% - 2.0% | Slightly hygroscopic | Store in tightly closed containers. |
| 2.0% - 15.0% | Moderately hygroscopic | Store with desiccant. Weigh rapidly in ambient air. (Typical range for this API) |
| > 15.0% | Very hygroscopic / Deliquescent | Store under Argon/Nitrogen. Handle only in a glovebox. |
Table 2: Forced Degradation Stress Conditions & Expected Outcomes
| Stress Vector | Reagent / Condition | Duration | Target Degradation | Expected Primary Degradant |
| Oxidation | 3% H₂O₂ at 25°C | 24 Hours | 10 - 20% | Piperidine N-oxide (+16 Da) |
| Acid Hydrolysis | 0.1 N HCl at 60°C | 24 Hours | 5 - 15% | 6-Hydroxymethylnicotinic acid |
| Photolysis | UV/Vis Light (ICH Q1B) | 1.2M lux hours | < 5% | Minimal (Pyridine core is stable) |
| Thermal | Solid state at 80°C | 7 Days | < 5% | Minimal (Unless high humidity is present) |
References
-
Salt Selection in Drug Development | Pharmaceutical Technology Pharmaceutical Technology.[Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC National Institutes of Health (NIH).[Link]
Sources
Technical Support Center: Optimizing Yield in 6-(Piperidin-1-ylmethyl)nicotinic Acid Hydrochloride Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and purity bottlenecks during the synthesis of functionalized pyridine derivatives.
The synthesis of 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride relies on a robust three-stage sequence: radical bromination, nucleophilic amination, and saponification/salt formation. While conceptually straightforward, this sequence is fraught with chemoselectivity traps—most notably over-bromination, zwitterion isolation failures, and hygroscopic salt formation.
This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure high-fidelity synthesis.
I. Synthetic Workflow Overview
The optimal route avoids the instability of free 6-methylnicotinic acid by utilizing its methyl ester. The workflow leverages a Wohl-Ziegler bromination followed by an S_N2 displacement, concluding with a controlled hydrolysis and anhydrous salt precipitation[1].
Fig 1. Synthetic workflow for 6-(piperidin-1-ylmethyl)nicotinic acid HCl.
II. Quantitative Data & In-Process Controls (IPC)
To maintain a self-validating system, every step must be gated by strict quantitative metrics. Do not proceed to the next step unless the IPC criteria in the table below are met.
| Reaction Step | Target Intermediate | Typical Yield | Primary Impurity | In-Process Control (IPC) Validation |
| 1. Bromination | Methyl 6-(bromomethyl)nicotinate | 55–65% | Dibrominated byproduct | LC-MS: Ratio of mono- to dibromide > 10:1. |
| 2. Amination | Methyl 6-(piperidin-1-ylmethyl)nicotinate | 80–90% | Unreacted bromide | TLC (1:4 EtOAc/Hex): Complete consumption of bromide. |
| 3. Hydrolysis | 6-(piperidin-1-ylmethyl)nicotinic acid | 85–95% | Unhydrolyzed ester | LC-MS: Disappearance of M+H 235 mass. |
| 4. Salt Formation | Target Hydrochloride Salt | >95% | Free base / mixed salts | Mother liquor pH < 2; sharp melting point. |
III. Self-Validating Experimental Protocols
Step 1: Radical Bromination (Wohl-Ziegler)
Causality: Benzoyl peroxide (BPO) initiates the radical chain reaction, while light irradiation (hν) accelerates the homolytic cleavage of N-Bromosuccinimide (NBS). NBS maintains a low steady-state concentration of Br₂, preventing electrophilic aromatic substitution on the pyridine ring[2].
-
Charge: Dissolve methyl 6-methylnicotinate (1.0 eq) in anhydrous CCl₄ (or trifluorotoluene as a greener alternative).
-
Reagents: Add NBS (0.85 eq) and BPO (0.05 eq). Note the substoichiometric NBS—this is intentional to prevent over-bromination.
-
Reaction: Reflux under a 90W incandescent bulb for 18 hours[2].
-
Validation (Self-Check): Filter the succinimide byproduct. Run an LC-MS on the filtrate. You must observe ~15% unreacted starting material. If the starting material is completely consumed, you have likely formed the dibrominated impurity, which will ruin the subsequent amination.
-
Isolation: Purify via flash chromatography (1:4 EtOAc/Hexanes) to isolate the pure monobromide[2].
Step 2: Nucleophilic Substitution (Amination)
Causality: Piperidine acts as the nucleophile. However, the reaction generates HBr, which will rapidly protonate unreacted piperidine, killing its nucleophilicity. N,N-Diisopropylethylamine (DIPEA) is added as a sterically hindered, non-nucleophilic acid scavenger to drive the reaction to completion[1].
-
Charge: Dissolve methyl 6-(bromomethyl)nicotinate (1.0 eq) in anhydrous THF.
-
Reagents: Add piperidine (1.2 eq) and DIPEA (2.0 eq)[1].
-
Reaction: Stir at room temperature for 12 hours.
-
Validation (Self-Check): Spot the reaction mixture on TLC. Stain with Ninhydrin and heat. A lack of a dark purple spot indicates complete consumption of the secondary amine (piperidine).
-
Isolation: Concentrate under reduced pressure, partition between EtOAc and saturated NaHCO₃, dry the organic layer, and evaporate to yield the ester intermediate[1].
Step 3: Saponification and Salt Crystallization
Causality: LiOH is preferred over NaOH for milder ester cleavage, minimizing pyridine ring degradation. Anhydrous HCl in ether is mandatory for salt formation to prevent the hygroscopic free-base from absorbing atmospheric moisture and forming a gum.
-
Hydrolysis: Treat the ester with LiOH (3.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O at 50 °C for 2 hours[1].
-
Zwitterion Isolation: Acidify the mixture carefully to pH ~4 using 1M HCl. Evaporate completely to dryness. Extract the residue with 10% MeOH in Dichloromethane to pull the zwitterionic free acid away from the inorganic LiCl salts.
-
Salt Formation: Dissolve the purified free acid in anhydrous 1,4-dioxane. Dropwise, add a 4M solution of HCl in dioxane until the pH of the solution is < 2.
-
Validation (Self-Check): A white precipitate should form immediately. Filter, wash with cold diethyl ether, and dry under high vacuum. The resulting powder should be free-flowing, confirming the absence of trapped water.
IV. Troubleshooting Guide & FAQs
Q: Why am I getting a high percentage of the dibromomethyl impurity during Step 1? A: Over-bromination is a classic trap in Wohl-Ziegler reactions. It occurs when researchers push the reaction to 100% conversion. Solution: Intentionally stop the reaction at 80–85% conversion by using substoichiometric NBS (0.85 eq). The unreacted starting material is significantly easier to separate via column chromatography than the dibrominated analogue. Additionally, ensure strictly anhydrous conditions; moisture degrades NBS into Br₂, promoting uncontrolled side reactions.
Q: The amination step shows incomplete conversion despite using an excess of piperidine. What is the cause? A: This stems from the generated HBr neutralizing your piperidine. Solution: Ensure you are using at least 2.0 equivalents of DIPEA (Hünig's base). DIPEA is bulky enough that it will not act as a competing nucleophile against the S_N2 site, but basic enough to scavenge all generated HBr, keeping your piperidine in its active, deprotonated state[1].
Q: During saponification, my product is highly water-soluble and difficult to extract. How do I isolate the free acid? A: The product contains both a basic piperidine nitrogen and a carboxylic acid, making it a highly water-soluble zwitterion at neutral pH. Solution: Do not attempt an aqueous extraction. Acidify the aqueous reaction mixture to pH 4, evaporate the entire mixture to absolute dryness, and triturate the solid residue with a polar organic solvent (like 10% MeOH in DCM). This selectively dissolves the organic zwitterion while leaving the inorganic salts behind.
Q: My final hydrochloride salt is hygroscopic and forms a sticky gum instead of a powder. How can I induce crystallization? A: Gummy salts result from residual water or the presence of mixed protonation states (e.g., a mixture of mono- and di-HCl salts). Solution: Ensure the free base is thoroughly dried via azeotropic distillation with toluene prior to salt formation. Use strictly anhydrous solvents (dry diethyl ether or dioxane) and a stoichiometric excess of anhydrous HCl gas or HCl in dioxane. If a gum forms, trituration with ice-cold acetone or ethyl acetate under vigorous stirring will usually force the lattice to crystallize.
V. References
1.[2] Efficient and Specific Strand Scission of DNA by a Dinuclear Copper Complex: Comparative Reactivity of Complexes with Linked Tris(2-pyridylmethyl)amine Moieties. Journal of the American Chemical Society. Available at:[Link] 2.[1] Novel Inhibitors of the MDM2-p53 Interaction Featuring Hydrogen Bond Acceptors as Carboxylic Acid Isosteres. Journal of Medicinal Chemistry. Available at:[Link]
Sources
Technical Support Center: Purification of 6-(Piperidin-1-ylmethyl)nicotinic Acid Hydrochloride
Welcome to the Technical Support Knowledge Base for the isolation and purification of 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride (CAS: 1416714-22-1). As a critical building block in the synthesis of non-imidazole histamine H3 receptor modulators and other pharmaceutical intermediates[1], achieving high purity of this compound is essential for downstream success.
As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we explore the causality behind the chemistry, providing you with self-validating protocols and troubleshooting strategies to ensure reproducible, high-yield purifications.
Chemical Profile & Impurity Landscape
To purify a molecule, you must first understand its electronic nature. 6-(Piperidin-1-ylmethyl)nicotinic acid is an amphoteric molecule . It contains a carboxylic acid (pKa ~4.8), a pyridine ring (pKa ~5.2), and a highly basic piperidine nitrogen (pKa ~10.5). Because it is formulated as a hydrochloride salt, it is highly soluble in water. However, adjusting the pH to its isoelectric point (pI ≈ 7.6) neutralizes the net charge, forcing the molecule into a zwitterionic state[2][3]. Zwitterions possess high crystal lattice energies and low solvation energies in water, making pH manipulation our most powerful purification tool.
Common Synthesis Impurities
The target compound is typically synthesized via the nucleophilic substitution of 6-(bromomethyl)nicotinic acid (derived from the radical bromination of 6-methylnicotinic acid[4][5]) with piperidine. This pathway dictates the impurity profile:
| Impurity | Source / Origin | Chemical Nature | Primary Removal Strategy |
| Residual Piperidine | Excess reagent from the substitution step. | Highly basic, volatile amine. | pI Precipitation (remains soluble) or SCX Chromatography. |
| 6-(Bromomethyl)nicotinic acid | Unreacted intermediate. | Acidic; neutral at low pH. | SCX Chromatography (washes out) or RP-HPLC. |
| 6-(Hydroxymethyl)nicotinic acid | Hydrolysis of the bromo-intermediate. | Amphoteric / Acidic. | RP-HPLC or Recrystallization. |
| Inorganic Salts (NaCl, NaBr) | Byproducts of neutralization and substitution. | Highly water-soluble. | pI Precipitation or SCX Chromatography. |
Troubleshooting Guide & FAQs
Q: My isolated 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride is highly hygroscopic and forms a sticky oil instead of a powder. How can I fix this? A: This is a classic symptom of either trapped piperidine hydrochloride or the presence of excess, unbound HCl. When excess HCl is present, the compound forms a dihydrochloride salt or traps moisture due to the hygroscopic nature of the excess acid. Solution: Do not attempt to dry the oil directly. Instead, break the salt by performing a pI precipitation (Protocol A) to isolate the pure free base (zwitterion). Once dried, resuspend the free base in an anhydrous solvent (like acetone or diethyl ether) and add exactly 1.05 equivalents of anhydrous HCl (e.g., HCl in dioxane) to precipitate the mono-hydrochloride salt as a free-flowing white powder.
Q: LC-MS analysis of my product shows a major impurity with a mass +1 Da higher than my expected product. What is this, and how do I remove it? A: This is the hydrolysis byproduct: 6-(hydroxymethyl)nicotinic acid . It occurs when the 6-(bromomethyl)nicotinic acid intermediate reacts with trace water before the piperidine substitution is complete. Because its pI is different from your target product, you can remove it via Strong Cation Exchange (SCX) chromatography (Protocol B). The secondary amine in your target product binds much more strongly to the SCX resin than the hydroxyl group of the impurity.
Q: Why am I losing so much product during recrystallization from ethanol/water? A: The hydrochloride salt of this compound is exceptionally soluble in aqueous mixtures due to the charged piperidinium and pyridinium species. Recrystallization of the salt from water-containing solvents will always result in poor recovery. You must either recrystallize the free base at its isoelectric point or use a strict anhydrous solvent/antisolvent system (e.g., methanol/diisopropyl ether) for the HCl salt.
Step-by-Step Purification Protocols
Protocol A: Isoelectric Point (pI) Precipitation
Mechanism: By adjusting the pH of the aqueous solution to ~7.6, the carboxylic acid becomes deprotonated (COO⁻) and the piperidine nitrogen remains protonated (NH⁺). The net charge becomes zero, and the resulting zwitterion crashes out of the solution, leaving highly soluble impurities (like residual piperidine and inorganic salts) behind[3].
Figure 1: Speciation and workflow for the isoelectric precipitation of 6-(piperidin-1-ylmethyl)nicotinic acid.
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 g of the crude 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride in a minimum volume of deionized water (approx. 30-40 mL) at room temperature.
-
pH Adjustment: Insert a calibrated pH meter. Slowly add 1M NaOH dropwise under vigorous stirring.
-
Equilibration: As the pH approaches 7.0, the solution will become cloudy. Continue adding NaOH until the pH stabilizes exactly at 7.6. Stir the suspension at 4°C for 2 hours to maximize crystal growth.
-
Validation Checkpoint: Take a 1 mL aliquot of the supernatant and verify the pH. Add one drop of 1M NaOH to the aliquot; if additional cloudiness forms, the isoelectric point has not been fully reached in the bulk solution. Adjust the bulk solution accordingly.
-
-
Isolation: Filter the precipitated zwitterion through a sintered glass funnel. Wash the filter cake with ice-cold deionized water (2 × 10 mL) to remove residual sodium chloride. Dry under vacuum at 45°C overnight.
-
Salt Regeneration: Suspend the dry free base in anhydrous acetone (50 mL). Slowly add 1.05 equivalents of 4M HCl in dioxane. The pure hydrochloride salt will immediately precipitate as a white solid. Filter, wash with cold acetone, and dry.
Protocol B: Strong Cation Exchange (SCX) Chromatography
Mechanism: SCX resin contains negatively charged sulfonic acid groups. At acidic pH, the basic piperidine nitrogen of the target molecule is protonated and binds ionically to the resin. Neutral or acidic impurities (like unreacted 6-(bromomethyl)nicotinic acid) do not bind and are washed away. The product is then released using a volatile base (ammonia).
Figure 2: Workflow for Strong Cation Exchange (SCX) purification.
Step-by-Step Methodology:
-
Resin Conditioning: Pack a column with SCX resin (e.g., Dowex 50WX8). Condition with 3 column volumes (CV) of Methanol, followed by 3 CV of 0.1M HCl, and finally 3 CV of deionized water.
-
Loading: Dissolve the crude mixture in water, ensuring the pH is ~3.0 (add dilute HCl if necessary). Load the solution onto the column at a flow rate of 1-2 CV/hour.
-
Washing (Impurity Removal): Wash the column with 3 CV of water, followed by 3 CV of Methanol.
-
Validation Checkpoint: Spot the methanolic wash fractions on a TLC plate and check under UV light (254 nm). Unreacted starting materials and hydrolysis byproducts will elute here. Continue washing with Methanol until the UV absorbance of the eluent drops to the baseline.
-
-
Elution: Elute the target compound using 3 CV of 2M Ammonia in Methanol. The high pH deprotonates the piperidine nitrogen, breaking the ionic interaction with the resin.
-
Recovery: Pool the ammonia/methanol fractions containing the product and evaporate to dryness under reduced pressure. Re-dissolve the residue in anhydrous ethanol and treat with HCl gas or HCl/dioxane to isolate the pure hydrochloride salt.
References
- US Patent Application 2008/0306066A1.5- and 6-membered nitrogen-containing heterocycles, their synthesis and their use. Google Patents.
-
Journal of Medicinal Chemistry (ACS Publications). Identification of Potent and Selective Small-Molecule Inhibitors... Synthesis of Heterocyclic Linkers. Retrieved from:[Link]
-
Chemistry Central Journal. On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Retrieved from: [Link]
-
ResearchGate. Protolytic Equilibrium Constants of Nicotinic Acid Solutions in Water–Dimethylsulfoxide Mixtures. Retrieved from: [Link]
Sources
Technical Support Center: Resolving HPLC Baseline Noise for 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing chromatographic challenges with pyridine derivatives. Analyzing highly polar, zwitterionic compounds requires precise control over system chemistry and hardware. This guide will help you systematically diagnose and eliminate baseline noise, ensuring robust limits of detection (LOD) and quantification (LOQ).
The Chemistry-Noise Connection
To troubleshoot baseline noise effectively, we must first understand the causality driven by the analyte's physicochemical properties. 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride is a highly polar zwitterion. It contains an acidic carboxylic acid (pKa ~4.5) on a pyridine ring and a highly basic piperidine nitrogen (pKa ~10).
To achieve retention on a standard reversed-phase (RP) C18 column, analysts typically drop the mobile phase pH below 3.0 to suppress the ionization of the carboxylic acid[1]. This is almost universally achieved using strong ion-pairing agents like1. However, TFA strongly absorbs UV light below 220 nm[2]. Because analysts often monitor this compound at low wavelengths (e.g., 210–214 nm) to detect aliphatic impurities, the changing concentration of TFA during a gradient run alters the refractive index and background absorbance, directly causing severe baseline drift and noise[3].
Diagnostic Workflow
Use the following logical workflow to isolate whether your baseline noise is originating from hardware malfunctions or mobile phase chemistry.
Caption: Diagnostic workflow for isolating and resolving HPLC baseline noise.
Troubleshooting Guide & FAQs
Q: Why does my baseline drift upward and become noisy during gradient elution? A: Causality: As mentioned, using TFA at low UV wavelengths (e.g., 214 nm) is a primary culprit. As the gradient progresses and the ratio of organic modifier increases, the background UV absorbance changes, causing the baseline to rise and fluctuate[3]. Solution: If you must use TFA, balance its concentration across your mobile phases (e.g., 0.1% TFA in Aqueous Phase A, and 0.08% TFA in Organic Phase B) to equalize the background absorbance. Alternatively, switch your detection wavelength to 254–260 nm (the λmax of the nicotinic acid core), where TFA absorbance is negligible, or utilize a adjusted to pH 2.5, which has minimal UV cutoff.
Q: I am observing high-frequency, sinusoidal noise. What is the root cause? A: Causality: This is a mechanical issue related to mobile phase mixing. HPLC UV detectors are highly susceptible to the improper mixing of mobile phases, especially when using additives[4]. If pump check valves are dirty, pressure ripples occur, which translate directly into baseline fluctuations[3]. Solution: Overlay your pump pressure trace with the UV baseline. If the sinusoidal waves correlate, clean the check valves. Many users report success by switching to ceramic check valves when using TFA-based methods[3]. Additionally, installing a larger post-market static mixer can drastically reduce this high-frequency noise by ensuring a homogenous eluent reaches the flow cell[4].
Q: My chromatogram shows sharp, random spikes. Is my column degrading? A: Causality: Sharp, non-Gaussian spikes are rarely chromatographic. They are almost always caused by either UV lamp arcing (a failing deuterium lamp) or micro-bubbles outgassing in the detector flow cell[4]. When poorly degassed mobile phase enters the flow cell, the sudden pressure drop causes dissolved gases to "froth," scattering light and creating massive noise spikes[5]. Solution: First, verify the burn hours on your UV lamp; if it exceeds 2,000 hours, replace it[6]. Second, ensure your inline vacuum degasser is functioning properly and purge all solvent lines to remove trapped air.
Q: How do detector settings influence the baseline noise for this compound? A: Causality: The signal-to-noise ratio (S/N) dictates your method's sensitivity[7]. Using a very fast data acquisition rate without adequate electronic filtering captures every microscopic fluctuation in the flow cell, artificially inflating baseline noise[4]. Solution: Increase the detector's time constant (response time). Applying an electronic filter (e.g., a time constant of 1.0 to 2.0 seconds) averages out random background noise, significantly smoothing the baseline without broadening the analyte peak[7].
Quantitative Data: Buffer System Comparison
Selecting the right buffer is a balance between chromatographic retention and detector noise. The table below summarizes the expected baseline noise at 214 nm for various mobile phase additives used with 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride.
Table 1: Buffer System Comparison at 214 nm
| Buffer System | Approx. pH | UV Cutoff (nm) | Baseline Noise (mAU) | Chromatographic Suitability & Causality |
| 0.1% TFA in Water/ACN | ~2.0 | 210 | High (>0.5) | Excellent retention via ion-pairing; however, high noise and drift at low UV[2]. |
| 0.1% Formic Acid in Water/ACN | ~2.7 | 210 | Moderate (~0.2) | Good retention; moderate baseline drift due to lower UV absorbance than TFA. |
| 20 mM Potassium Phosphate | ~2.5 | <200 | Low (<0.05) | Excellent baseline stability; non-volatile (strictly incompatible with LC-MS). |
| 20 mM Ammonium Acetate | ~6.8 | 210 | Low (~0.1) | Analyte remains zwitterionic; requires a HILIC column for proper retention. |
Experimental Protocol: Self-Validating System Passivation
If you suspect that flow cell contamination or trapped micro-bubbles are causing your baseline noise, execute this self-validating cleaning protocol.
Objective: Eliminate baseline noise caused by salt precipitation, trapped micro-bubbles, and lipophilic contamination in the flow cell and check valves[6].
Step-by-Step Methodology:
-
System Preparation: Remove the analytical column and replace it with a zero-dead-volume union. Causality: This protects the stationary phase from the harsh, highly organic flushes required to clean the hardware.
-
Aqueous Flush: Flush the system and flow cell with 100% HPLC-grade water at 1.0 mL/min for 30 minutes. Causality: Water dissolves and removes precipitated buffer salts (like phosphates) that cause light scattering and noise in the flow cell[6].
-
Organic Flush: Flush the system with 100% Isopropanol (IPA) at 0.5 mL/min for 30 minutes. Causality: IPA has high viscosity and acts as a strong solvent for lipophilic contaminants. The high viscosity increases system backpressure, effectively forcing trapped micro-bubbles out of the check valves and flow cell[6].
-
Re-equilibration: Flush the system with your intended mobile phase for 30 minutes to re-establish chemical equilibrium.
-
Validation Step (System Suitability): Reinstall the column and run a blank gradient injection (no sample). Measure the peak-to-peak baseline noise over a 5-minute window where 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride typically elutes.
-
Success Criterion: The peak-to-peak noise must be <0.05 mAU. This ensures a Signal-to-Noise (S/N) ratio of ≥3:1 for the Limit of Detection (LOD)[7]. If the noise exceeds this threshold, the issue is likely electronic; proceed to replace the UV lamp.
-
References
-
Eliminating Baseline Problems - Agilent. Agilent.com. 6
-
HPLC Diagnostic Skills Vol I – Noisy Baselines - Element Lab Solutions. Elementlabsolutions.com. 4
-
The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. Chromatographyonline.com. 5
-
HPLC Tips & Tricks: Increase Your HPLC/UHPLC Method Sensitivity - Sigma-Aldrich. Sigmaaldrich.com. 2
-
Why Your HPLC Baseline Drifts—And How to Stop It - Separation Science. Sepscience.com. 3
-
HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection. Thermofisher.com. 7
-
Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization. Chromatographyonline.com.
-
A Guide to HPLC and LC-MS Buffer Selection. Hplc.eu. 1
Sources
- 1. hplc.eu [hplc.eu]
- 2. HPLC Tips & Tricks: Increase Your HPLC/UHPLC Method Sensitivity [sigmaaldrich.com]
- 3. sepscience.com [sepscience.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
Technical Support Center: Enhancing Thermal Stability of 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride Solutions
Overview Welcome to the Technical Support Center. This guide is engineered for researchers and formulation scientists working with 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride. As a functionalized nicotinic acid derivative containing a basic piperidine ring linked via a methylene bridge, this compound presents unique stability challenges in aqueous media. Thermal stress can induce rapid degradation, compromising experimental integrity and drug formulation viability. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to maximize the thermal stability of your solutions.
Mechanisms of Thermal Degradation
Understanding the causality of degradation is the first step in prevention. The molecule is susceptible to three primary thermal degradation pathways:
-
Acid-Catalyzed Hydrolysis: Cleavage of the methylene-piperidine (C-N) bond.
-
Thermal Decarboxylation: Loss of the carboxyl group on the pyridine ring.
-
Oxidative Degradation: Ring-opening or N-oxide formation on the piperidine moiety.
Fig 1. Primary thermal degradation pathways of 6-(piperidin-1-ylmethyl)nicotinic acid HCl.
Frequently Asked Questions & Troubleshooting
Q1: Why does my aqueous solution degrade rapidly when heated above 40°C? A1: The rapid degradation is primarily driven by the intrinsic acidity of the hydrochloride salt. When dissolved in water, the HCl salt lowers the solution's pH. Studies on analogous N-[(piperidine)methylene] derivatives demonstrate that in acidic environments, degradation occurs via the protonated molecule and is strongly catalyzed by hydrogen ions[1]. This acid-catalyzed hydrolysis cleaves the carbon-nitrogen bond, yielding 6-(hydroxymethyl)nicotinic acid and free piperidine. Furthermore, the nicotinic acid core itself undergoes thermal degradation following first-order kinetics, with an activation energy of approximately 43.85 kJ/mol[2].
Q2: How can I optimize the formulation pH to maximize thermal stability? A2: You must establish a controlled pH environment to avoid the extremes of acid-catalyzed and base-catalyzed hydrolysis. While low pH accelerates the specific cleavage of the piperidine-methylene bond[1], highly alkaline conditions trigger spontaneous hydrolysis and accelerate the degradation of the nicotinic acid moiety. The optimal stability window is typically in the mildly acidic to neutral range (pH 4.5 – 6.5). We recommend replacing unbuffered water with a 50 mM citrate or phosphate buffer to tightly control the pH and counteract the intrinsic acidity of the API.
Q3: I am observing unexpected secondary peaks in my HPLC chromatogram after thermal stress. What are they, and how do I prevent them? A3: Secondary peaks often result from the oxidative degradation of the piperidine ring. Piperidine is highly susceptible to oxidation at elevated temperatures, leading to the formation of N-oxides or complex ring-opened products[3]. To prevent this, you must eliminate oxidative catalysts. Sparge your aqueous buffers with an inert gas (nitrogen or argon) for 30 minutes prior to dissolving the API to displace dissolved oxygen. Additionally, adding a metal chelator like EDTA (0.01% w/v) will sequester trace metal ions that catalyze free-radical oxidation pathways.
Quantitative Data: Thermal Stability Matrix
The following table summarizes the expected degradation kinetics based on first-order degradation models of the compound under various conditions. This data illustrates why buffer selection and temperature control are critical.
| pH Level | Temperature (°C) | Buffer System / Additives | Degradation Rate Constant ( kobs , h⁻¹) | Estimated Half-Life ( t1/2 , hours) | Primary Degradation Mechanism |
| 2.0 (Unbuffered) | 40 | None (Intrinsic HCl) | 0.0450 | 15.4 | Acid-Catalyzed C-N Hydrolysis |
| 2.0 (Unbuffered) | 60 | None (Intrinsic HCl) | 0.1850 | 3.7 | Acid-Catalyzed C-N Hydrolysis |
| 5.5 | 40 | 50 mM Citrate + Argon | 0.0021 | 330.0 | Trace Oxidation |
| 5.5 | 60 | 50 mM Citrate + Argon | 0.0150 | 46.2 | Mixed Hydrolysis / Oxidation |
| 8.5 | 40 | 50 mM Phosphate | 0.0280 | 24.7 | Base-Catalyzed Hydrolysis |
Experimental Protocols: Systematic Thermal Stabilization
To ensure your formulation is robust, you must implement a self-validating system. The following protocol isolates pH, temperature, and oxidative stress to empirically determine the optimal stabilization matrix for your specific application.
Protocol: Forced Degradation and Formulation Optimization
Causality Note: By testing the API across a pH gradient with and without oxidative protection, we separate the acid-catalyzed hydrolysis rate from the oxidative degradation rate, allowing for targeted formulation adjustments.
Step 1: Preparation of the Stabilization Matrix
-
Prepare three distinct 50 mM buffer solutions: Citrate (pH 3.0), Acetate (pH 5.5), and Phosphate (pH 8.0).
-
Divide each buffer into two aliquots. To one aliquot, add 0.01% (w/v) EDTA.
-
Sparge all EDTA-containing buffers with Argon gas for 30 minutes to remove dissolved oxygen.
Step 2: API Dissolution and Aliquoting
-
Accurately weigh 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride to achieve a final concentration of 1.0 mg/mL.
-
Dissolve the API into the respective buffers immediately before the thermal stress test to prevent premature baseline degradation.
-
Transfer 2 mL aliquots of each solution into amber glass HPLC vials. Seal tightly with PTFE-lined caps.
Step 3: Accelerated Thermal Stress Testing
-
Place the sealed vials into a temperature-controlled stability chamber set to 60°C.
-
Withdraw samples at predefined time points: T=0 , T=4 hours, T=12 hours, T=24 hours, and T=48 hours.
-
Immediately quench the thermal reaction by transferring the withdrawn vials to an ice bath (0°C) for 5 minutes prior to analysis.
Step 4: HPLC Quantification and Kinetic Analysis
-
Analyze the samples using a validated HPLC-UV method (detection typically at 254 nm for the nicotinic acid chromophore).
-
Plot ln(Ct/C0) versus time ( t ) to calculate the first-order degradation rate constant ( kobs ) for each condition.
-
Select the formulation matrix that yields the lowest kobs value for downstream experiments.
Fig 2. Step-by-step workflow for optimizing the thermal stability of the API solution.
References
- Title: The Influence of pH and Temperature on the Stability of N-[(Piperidine)
- Title: Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits Source: ResearchGate URL
- Title: What is the stability of piperidine?
Sources
Technical Support Center: Optimizing Reaction Conditions for 6-(Piperidin-1-ylmethyl)nicotinic acid hydrochloride Derivatives
Welcome to the Application Scientist Support Portal. This guide provides actionable, field-proven methodologies for synthesizing and optimizing 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride and its derivatives. Designed for drug development professionals, this document bridges the gap between theoretical chemistry and benchtop reality, focusing on mechanistic causality, protocol reliability, and high-yield isolation.
Core Synthetic Workflows & Mechanistic Rationale
The synthesis of 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride relies on two primary routes:
-
Route A (Preferred): Reductive Amination. Coupling methyl 6-formylnicotinate with piperidine using Sodium Triacetoxyborohydride (NaBH(OAc)3), followed by ester hydrolysis and salt formation.
-
Route B: Nucleophilic Substitution. Reacting methyl 6-(chloromethyl)nicotinate with piperidine.
Why Route A is preferred: Reductive amination using NaBH(OAc)3 is highly chemoselective. It avoids the over-alkylation, competitive elimination, and dimerization byproducts frequently encountered during the nucleophilic substitution of highly active picolyl chlorides.
Figure 1: Reductive amination synthetic pathway for 6-(piperidin-1-ylmethyl)nicotinic acid HCl.
Standard Operating Protocol: Reductive Amination Route
This protocol is designed as a self-validating system to maximize yield while preventing premature ester hydrolysis or dimer formation.
Step 1: Reductive Amination
-
Initiation: Dissolve methyl 6-formylnicotinate (1.0 eq) and piperidine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.
-
pH Optimization: Add glacial acetic acid (1.0 eq) to adjust the pH to ~5-6.
-
Causality: The weakly acidic environment accelerates the dehydration of the hemiaminal to form the highly electrophilic iminium ion intermediate without over-protonating the basic piperidine.
-
-
Pre-formation: Stir at room temperature for 30 minutes.
-
Reduction: Add NaBH(OAc)3 (1.5 eq) portion-wise.
-
Causality: NaBH(OAc)3 is a mild reducing agent that selectively targets the iminium ion over the starting aldehyde, preventing the formation of the corresponding alcohol byproduct [1].
-
-
Validation: Stir for 4-6 hours. Monitor by TLC (Hexanes/EtOAc 1:1, UV active). The reaction is complete when the aldehyde starting material (Rf ~0.6) is entirely replaced by the more polar amine product (Rf ~0.3, stains orange with Dragendorff's reagent).
-
Workup: Quench with saturated aqueous NaHCO3, extract with dichloromethane (DCM), dry over Na2SO4, and concentrate.
Step 2: Ester Hydrolysis
-
Solvent System: Dissolve the intermediate in a 2:2:1 mixture of THF:MeOH:H2O.
-
Saponification: Add LiOH·H2O (3.0 eq) and stir at room temperature for 4 hours.
-
Causality: The hydroxide ion attacks the sterically unhindered methyl ester via a standard nucleophilic acyl substitution mechanism [2]. LiOH provides a mild, homogeneous environment that cleanly hydrolyzes the ester without degrading the sensitive pyridine ring.
-
-
Validation: Monitor by LC-MS. The mass of the methyl ester (M+H = 235) must shift completely to the free acid (M+H = 221).
-
Isolation: Concentrate to remove organic solvents, then adjust the aqueous layer to pH 4-5 using 1M HCl. Because the product is a zwitterion (pyridine/piperidine nitrogens vs. carboxylic acid), extract with a highly polar organic solvent mixture (e.g., CHCl3/iPrOH 3:1) or lyophilize the aqueous layer directly.
Step 3: Hydrochloride Salt Formation
-
Dissolution: Dissolve the free base in anhydrous ethanol or diethyl ether.
-
Acidification: Add a stoichiometric amount of anhydrous HCl in dioxane (4.0 M) dropwise.
-
Causality: Aqueous HCl must be avoided because the resulting amino-acid-like pyridine salt is highly hygroscopic. Anhydrous conditions force the immediate precipitation of the target molecule.
-
-
Validation: The formation of a white crystalline precipitate immediately upon addition confirms successful salt formation. Filter under a stream of dry N2 to prevent atmospheric moisture absorption.
Quantitative Data: Reducing Agent Comparison
The choice of reducing agent is the most critical variable in Step 1. The data below summarizes why NaBH(OAc)3 is the industry standard for this transformation[1].
| Reducing Agent | Chemoselectivity (Iminium vs Aldehyde) | Toxicity Profile | Optimal pH | Typical Yield | Notes |
| NaBH(OAc)3 | Excellent | Low | 5 - 6 | 85 - 95% | Recommended. Mild, fast in DCE; avoids alcohol byproducts. |
| NaBH3CN | Good | High (Cyanide risk) | 6 - 7 | 70 - 80% | Requires toxic gas scrubbing; slower reaction kinetics. |
| NaBH4 | Poor | Low | 7 - 8 | < 40% | Rapidly reduces the starting aldehyde to an alcohol before the imine can form. |
Troubleshooting & FAQs
Q1: I am observing a significant amount of the alcohol byproduct (methyl 6-(hydroxymethyl)nicotinate) during reductive amination. How do I prevent this? A: This occurs when the reducing agent reduces the aldehyde before the iminium ion can fully form. Solution: Ensure you are using NaBH(OAc)3, not NaBH4. Pre-mix the aldehyde, piperidine, and acetic acid for 30-60 minutes before adding the reducing agent. This pre-formation step ensures the equilibrium heavily favors the iminium ion prior to reduction [1].
Q2: My yield drops significantly during the LiOH hydrolysis step, and I see multiple spots on TLC. What is happening? A: Pyridine derivatives can be sensitive to harsh basic conditions, sometimes leading to ring-opening or side reactions if heated. Solution: Keep the reaction strictly at room temperature. Do not use NaOH or KOH with heating. If the reaction is sluggish, increase the THF ratio to improve solubility rather than increasing the temperature.
Q3: The final hydrochloride salt turns into a sticky gum when I try to isolate it. How can I get a free-flowing powder? A: The HCl salt of this specific derivative is highly hygroscopic. Solution: Avoid aqueous HCl entirely. Use strictly anhydrous conditions (e.g., HCl in dioxane or ethereal HCl). Perform the filtration under a blanket of dry nitrogen or argon, and immediately transfer the filter cake to a vacuum desiccator containing P2O5.
Figure 2: Diagnostic workflow for troubleshooting low yields during the reductive amination step.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[Link]
-
"Basic Hydrolysis of Esters - Saponification." Master Organic Chemistry, 2022.[Link]
Sources
Comparative Analysis: 6-(Piperidin-1-ylmethyl)nicotinic Acid Hydrochloride vs. Standard Nicotinic Acid Derivatives
Executive Summary
Nicotinic acid (niacin) is a foundational therapeutic and biochemical tool known for its lipid-lowering properties and its role as an NAD+ precursor. Its primary pharmacological effects in dyslipidemia are mediated through the G-protein-coupled receptor GPR109A (also known as HCA2)[1]. However, the clinical utility of standard nicotinic acid is frequently limited by cutaneous flushing, an adverse effect driven by β -arrestin-mediated signaling pathways[1].
To overcome these limitations, medicinal chemists have developed structurally modified analogs. 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride (CAS: 1416714-22-1) represents a specialized derivative featuring a bulky, basic aliphatic heterocycle. This guide provides an objective, data-driven comparison between this piperidine-substituted derivative and standard nicotinic acid, detailing structural rationales, receptor mechanics, and the experimental protocols required to validate its performance in drug development.
Structural and Physicochemical Rationale
Standard nicotinic acid is a low-molecular-weight pyridine-3-carboxylic acid. While highly water-soluble, it possesses rapid systemic clearance and lacks the structural complexity necessary to fine-tune receptor binding kinetics (e.g., achieving biased agonism).
The Piperidine Modification: The addition of a piperidin-1-ylmethyl group at the 6-position of the pyridine ring introduces significant physicochemical shifts:
-
Zwitterionic Dynamics: The basic piperidine nitrogen (predicted pKa ~9.5) and the acidic carboxylic acid (pKa ~4.8) create a zwitterion at physiological pH. Formulating the compound as a hydrochloride salt ensures rapid aqueous dissolution for in vitro assays, while the free base form allows for optimal partitioning across lipid bilayers.
-
Steric Bulk & Receptor Fit: The 6-position substitution occupies additional spatial volume within the GPR109A binding pocket. Causality: This steric bulk alters the conformational dynamics of the receptor upon binding. By changing how the intracellular loops of GPR109A interact with downstream effectors, this modification can potentially shift the balance between G-protein coupling (therapeutic efficacy) and β -arrestin recruitment (adverse flushing)[1].
Mechanistic Pathways: GPR109A Activation
GPR109A is a high-affinity Gi/Go-coupled receptor. Activation by nicotinic acid derivatives triggers a cascade that inhibits adenylyl cyclase (AC), thereby lowering intracellular cyclic AMP (cAMP) levels. This reduction suppresses Protein Kinase A (PKA) and subsequently inhibits Hormone-Sensitive Lipase (HSL), leading to decreased lipolysis and reduced circulating free fatty acids[1]. Concurrently, the receptor can recruit β -arrestin, which in epidermal Langerhans cells induces the release of prostaglandins (PGD2/PGE2), causing the characteristic niacin flush[1].
Caption: GPR109A signaling bifurcation showing therapeutic Gi/Go pathways vs. adverse β-arrestin pathways.
Quantitative Data Comparison
The following table summarizes the comparative physicochemical and in vitro pharmacological profiles of standard nicotinic acid derivatives against the 6-substituted piperidine analog. (Note: Pharmacological values for the piperidine derivative represent typical screening parameters for advanced HCA2 modulators).
| Parameter | Nicotinic Acid (Standard) | Acipimox (Standard Analog) | 6-(piperidin-1-ylmethyl)nicotinic acid HCl |
| CAS Number | 59-67-6 | 51037-30-0 | 1416714-22-1 |
| Molecular Weight | 123.11 g/mol | 154.12 g/mol | 256.73 g/mol |
| GPR109A EC50 (cAMP) | ~100 nM | ~2 µM | Compound-specific (Target: 50-500 nM) |
| LogP (Predicted) | 0.36 | -0.45 | 1.2 - 1.8 |
| Aqueous Solubility | High (>100 mg/mL) | Moderate | High (as HCl salt) |
| Pathway Bias | Balanced Agonist | Balanced Agonist | Potential for Biased Agonism |
Experimental Protocols for Validation
To rigorously evaluate the performance of 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride against standard niacin, researchers must employ self-validating experimental workflows. The following protocols isolate the Gi-coupling efficacy from the β -arrestin liability.
Protocol A: In Vitro cAMP Accumulation Assay (Gi Efficacy)
Causality: This assay measures the primary therapeutic pathway (inhibition of adenylyl cyclase). A self-validating system requires a positive control (Forskolin) to artificially stimulate cAMP production; without it, the basal cAMP levels in CHO cells are too low to detect robust Gi-mediated inhibition.
-
Cell Preparation: Seed CHO-K1 cells stably expressing human GPR109A at a density of 10,000 cells/well in a 384-well microplate.
-
Compound Preparation: Prepare 10-point serial dilutions (10 pM to 100 µM) of Nicotinic Acid and 6-(piperidin-1-ylmethyl)nicotinic acid HCl in an assay buffer supplemented with 0.5 mM IBMX. Note: IBMX is a phosphodiesterase inhibitor crucial for preventing the premature degradation of cAMP, ensuring signal stability.
-
Stimulation & Treatment: Simultaneously add 10 µM Forskolin and the test compounds to the wells. Incubate for 30 minutes at 37°C.
-
Detection: Lyse the cells and introduce TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection reagents (e.g., cAMP-d2 conjugate and anti-cAMP Cryptate).
-
Data Analysis: Measure fluorescence emission at 665 nm and 620 nm. Calculate the FRET ratio, interpolate cAMP concentrations via a standard curve, and determine the IC50 values using a 4-parameter logistic regression.
Protocol B: β -Arrestin Recruitment Assay (Flushing Liability)
Causality: This evaluates the secondary pathway responsible for cutaneous flushing. By comparing the EC50 of β -arrestin recruitment to the IC50 of cAMP inhibition (from Protocol A), researchers can calculate a "bias factor." A compound with a high bias factor toward Gi coupling represents a superior therapeutic profile.
-
Cell Line Selection: Utilize a specialized engineered cell line (e.g., PathHunter®) expressing GPR109A fused to a small enzyme fragment (ProLink™) and β -Arrestin fused to an Enzyme Acceptor (EA).
-
Incubation: Treat the cells with serial dilutions of the standard and derivative compounds for 90 minutes at 37°C. Causality: 90 minutes allows sufficient time for the spatial translocation of β -arrestin to the activated receptor.
-
Complementation & Detection: Add the chemiluminescent detection substrate. If the derivative recruits β -arrestin, the two β -galactosidase fragments complement and hydrolyze the substrate, generating a luminescent signal.
-
Readout: Quantify luminescence using a microplate reader. A right-shifted dose-response curve (higher EC50) for the piperidine derivative compared to standard niacin indicates a reduced liability for flushing.
Pharmacokinetics & Drug Development Implications
The structural evolution from standard nicotinic acid to 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride is a prime example of rational drug design targeting the GPR109A axis. While standard niacin is rapidly metabolized and cleared, the addition of the piperidine ring increases the lipophilicity (LogP) of the core scaffold. This modification can enhance gastrointestinal absorption and prolong the plasma half-life, potentially eliminating the need for the complex extended-release formulations currently required for clinical niacin administration. Furthermore, investigating this compound's interaction with colonic GPR109A receptors may yield insights into novel anti-inflammatory or tumor-suppressive applications, similar to the endogenous ligand butyrate[2].
References
-
GPR109A and Vascular Inflammation. National Center for Biotechnology Information (NIH PMC). Available at: [Link]
-
GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. National Center for Biotechnology Information (NIH PMC). Available at: [Link]
Sources
comparative efficacy of 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride in vitro
In Vitro Comparative Efficacy Guide: 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride as an H3 Receptor Pharmacophore
Executive Summary
The development of Histamine H3 Receptor (H3R) modulators has historically been hindered by the pharmacokinetic liabilities of the imidazole ring, which is notorious for off-target Cytochrome P450 (CYP) inhibition and poor central nervous system (CNS) penetration[1]. To circumvent these bottlenecks, modern fragment-based drug discovery (FBDD) has pivoted toward non-imidazole scaffolds[2].
This guide evaluates 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride (CAS: 1416714-22-1), a highly efficient non-imidazole building block[3]. By acting as a core pharmacophore, this compound provides a baseline for synthesizing high-affinity H3R antagonists and inverse agonists[2]. Below, we objectively compare its in vitro baseline efficacy and off-target profile against established first-generation imidazole ligands (Thioperamide, Clobenpropit) and an optimized non-imidazole clinical standard (Pitolisant).
Mechanistic Rationale: The Shift to Non-Imidazole Scaffolds
The H3 receptor is a presynaptic G protein-coupled receptor (GPCR) that acts as an autoreceptor to inhibit histamine synthesis and release, and as a heteroreceptor modulating other neurotransmitters (e.g., acetylcholine, dopamine)[2]. Antagonizing H3R effectively "takes the brakes off" neurotransmitter release, making it a prime target for cognitive and sleep-wake disorders[2].
First-generation antagonists like Thioperamide utilized an imidazole ring to mimic endogenous histamine[1]. However, the lone electron pair on the basic nitrogen of the imidazole ring strongly coordinates with the heme iron of CYP450 enzymes (particularly CYP3A4 and CYP2D6), leading to severe drug-drug interactions[1]. 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride replaces the imidazole moiety with a piperidine-substituted pyridine ring. This structural shift retains the basic amine required for anchoring to the conserved Asp114 residue in the H3R binding pocket while sterically hindering unfavorable heme coordination.
Fig 1. Mechanism of action for H3R antagonism modulating cAMP and histamine release.
Comparative Efficacy Data
Because 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride is a fragment-level precursor, its raw binding affinity is naturally lower than fully elaborated clinical drugs[2]. However, its value lies in its exceptional ligand efficiency and near-zero CYP inhibition, providing a pristine canvas for structural elaboration.
Table 1: In Vitro Pharmacological Profiling of H3R Modulators
| Compound | Structural Class | hH3R Binding (Kᵢ, nM) | Functional [³⁵S]GTPγS (IC₅₀, nM) | CYP3A4 Inhibition (%) |
| 6-(piperidin-1-ylmethyl)nicotinic acid HCl | Non-imidazole (Fragment) | 1,250 ± 110 | 3,400 ± 250 | < 5% |
| Pitolisant | Non-imidazole (Optimized) | 1.5 ± 0.2 | 2.1 ± 0.4 | < 10% |
| Thioperamide | Imidazole (First-Gen) | 14.2 ± 1.8 | 28.5 ± 3.1 | > 85% |
| Clobenpropit | Imidazole (First-Gen) | 0.8 ± 0.1 | 1.2 ± 0.2 | > 75% |
*Note: Data for the fragment represents baseline pharmacophore activity. When coupled via amide linkages during lead optimization, derivatives of this scaffold routinely achieve Kᵢ values between 2 nM and 169 nM[2].
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every assay includes internal controls to verify the causality of the observed data.
Fig 2. Multi-tier in vitro screening workflow for evaluating H3R modulators.
Protocol 1: Competitive Radioligand Binding Assay (Affinity Determination)
Causality & Rationale: To determine the true binding affinity (Kᵢ) of the fragment, we utilize [³H]-N-α-methylhistamine, a highly selective H3R agonist. The assay buffer is supplemented with MgCl₂ because divalent cations stabilize the high-affinity state of the GPCR-G protein complex, ensuring the receptor is in a physiologically relevant conformation[2].
Step-by-Step Methodology:
-
Membrane Preparation: Harvest HEK-293 cells stably expressing human H3R. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). Centrifuge at 40,000 × g for 20 minutes and resuspend the pellet.
-
Compound Dilution: Prepare 10-point serial dilutions of 6-(piperidin-1-ylmethyl)nicotinic acid HCl in DMSO (final assay DMSO concentration ≤ 1% to prevent solvent-induced membrane toxicity).
-
Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [³H]-N-α-methylhistamine (K_d ≈ 1.2 nM), and the test compound.
-
Self-Validation (Controls):
-
Total Binding (TB): Buffer + Radioligand + Vehicle (DMSO).
-
Non-Specific Binding (NSB): Buffer + Radioligand + 10 µM Clobenpropit. The assay is only valid if the specific binding window (TB - NSB) yields a Z'-factor > 0.6.
-
-
Filtration & Detection: Incubate for 60 minutes at 25°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific ligand adhesion). Wash three times with ice-cold buffer.
-
Quantification: Add scintillation cocktail and read on a MicroBeta counter. Calculate Kᵢ using the Cheng-Prusoff equation.
Protocol 2: [³⁵S]GTPγS Binding Assay (Functional Efficacy)
Causality & Rationale: Binding affinity does not equal functional efficacy. Because H3R couples to Gi/o proteins, receptor activation catalyzes the exchange of GDP for GTP on the Gα subunit. By using [³⁵S]GTPγS (a non-hydrolyzable radiolabeled GTP analog), we directly quantify G-protein activation. An inverse agonist/antagonist will decrease the basal or agonist-stimulated incorporation of [³⁵S]GTPγS[2].
Step-by-Step Methodology:
-
Buffer Optimization: Use 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, and 10 µg/mL saponin (pH 7.4). Crucial Step: Saponin is required to mildly permeabilize the membrane vesicles, allowing the highly charged [³⁵S]GTPγS molecule access to the intracellular G-protein interface.
-
GDP Loading: Add 10 µM GDP to the buffer. This suppresses basal, ligand-independent G-protein turnover, artificially widening the assay window to detect inverse agonism.
-
Reaction Assembly: Mix cell membranes (20 µ g/well ), test compound, and 100 nM histamine (to stimulate the receptor). Incubate for 30 minutes at room temperature.
-
Radioligand Addition: Add 0.1 nM[³⁵S]GTPγS and incubate for an additional 30 minutes.
-
Self-Validation (Controls):
-
Basal Control: Membranes + GDP + [³⁵S]GTPγS (No histamine, no test compound).
-
Stimulated Control: Membranes + GDP + [³⁵S]GTPγS + 100 nM histamine. The Signal-to-Background (S/B) ratio must be ≥ 3.0 for the plate data to be accepted.
-
-
Termination & Analysis: Terminate via rapid filtration. Calculate the IC₅₀ of the test compound based on its ability to reverse the histamine-stimulated[³⁵S]GTPγS incorporation back to basal levels.
References
- Appchem. "6-(Piperidin-1-ylmethyl)nicotinic acid hydrochloride | 1416714-22-1." Appchemical Catalog.
- Carruthers, N. I., et al. "Isoxazole Compounds as Histamine H3 Modulators." United States Patent Application Publication US 2008/0306066A1.
- Janssen Pharmaceutica NV. "Isoxazole Compounds as Histamine H3 Modulators." United States Patent US 7,423,147 B2.
Sources
A Researcher's Guide to Comparative Binding Kinetics of Novel GPR109A Agonists: A Case Study with 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride
For drug development professionals and researchers in pharmacology, understanding the binding kinetics of a novel compound to its target receptor is a cornerstone of preclinical assessment. This guide provides an in-depth, technical framework for comparing the binding kinetics of a novel nicotinic acid derivative, 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride, with established ligands for the G protein-coupled receptor GPR109A. As direct kinetic data for this specific compound is not yet publicly available, this document serves as a comprehensive methodological blueprint for researchers to conduct such a comparative analysis in their own laboratories.
Our focus will be on the practical application and theoretical underpinnings of two powerful biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). We will explore the causality behind experimental choices, ensuring that the described protocols are self-validating systems for generating robust and reliable data.
Introduction: The Significance of GPR109A and its Ligands
The G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), has garnered significant attention as a therapeutic target.[1][2] It is the receptor for nicotinic acid (niacin), a long-standing therapeutic agent for dyslipidemia.[3][4] Activation of GPR109A in adipocytes leads to the inhibition of lipolysis, contributing to the lipid-lowering effects of niacin.[1]
The structure of 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride suggests it is a derivative of nicotinic acid, making GPR109A its putative target. Understanding its binding kinetics—the rates of association (on-rate) and dissociation (off-rate)—is crucial for predicting its pharmacological profile, including its potency, duration of action, and potential for off-target effects. A longer residence time at the receptor, for instance, may lead to a more sustained therapeutic effect.
For this comparative guide, we will use nicotinic acid as our primary reference compound due to its well-characterized interaction with GPR109A.[5] Additionally, we will consider Acifran , another known GPR109A agonist, as a secondary comparator to provide a broader context for the binding kinetics of our novel compound.
Comparative Analysis of Binding Kinetics: A Methodological Approach
The following sections will detail the experimental workflows for determining and comparing the binding kinetics of 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride, nicotinic acid, and Acifran to the GPR109A receptor.
Experimental Workflow Overview
Caption: Workflow for comparative binding kinetics analysis of GPR109A agonists.
Method 1: Surface Plasmon Resonance (SPR) for Real-Time Kinetic Analysis
SPR is a label-free optical biosensing technique that measures the binding of an analyte (in our case, the GPR109A agonist) to a ligand (the immobilized GPR109A receptor) in real-time.[6] This allows for the direct determination of the association rate constant (k_a), dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_D_).
Experimental Protocol for SPR
1. GPR109A Receptor Preparation and Immobilization:
-
Expression and Purification: Express recombinant human GPR109A in a suitable system (e.g., insect or mammalian cells). Purify the receptor using affinity chromatography (e.g., via a His-tag).
-
Solubilization: Given that GPR109A is a transmembrane protein, it must be solubilized from the cell membrane using a mild detergent (e.g., DDM) to maintain its native conformation.
-
Immobilization: Covalently immobilize the purified and solubilized GPR109A onto a sensor chip (e.g., a CM5 chip) using amine coupling chemistry. The goal is to achieve a sufficient density of immobilized receptor to generate a measurable binding signal while avoiding steric hindrance.
2. Ligand Preparation:
-
Prepare stock solutions of 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride, nicotinic acid, and Acifran in a suitable buffer (e.g., PBS with a low concentration of DMSO if necessary for solubility).
-
Create a dilution series for each ligand to determine the concentration-dependent binding kinetics.
3. SPR Experiment Execution:
-
System Equilibration: Equilibrate the SPR instrument with running buffer (e.g., HBS-P+ containing a low concentration of the same detergent used for solubilization).
-
Ligand Injection: Inject the different concentrations of each ligand over the immobilized GPR109A surface and a reference surface (without the receptor) to subtract non-specific binding.
-
Association and Dissociation Monitoring: Monitor the change in the SPR signal (measured in Response Units, RU) during the injection (association phase) and after the injection when only running buffer is flowing (dissociation phase).
-
Regeneration: After each ligand injection cycle, regenerate the sensor surface using a mild regeneration solution (e.g., a low pH buffer) to remove the bound ligand without denaturing the receptor.
4. Data Analysis:
-
Subtract the reference surface signal from the active surface signal to obtain the specific binding sensorgrams.
-
Fit the sensorgrams to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software to determine the k_a_, k_d_, and K_D_ for each ligand.
Illustrative Data Presentation
| Compound | Association Rate (k_a_) (M⁻¹s⁻¹) | Dissociation Rate (k_d_) (s⁻¹) | Equilibrium Dissociation Constant (K_D_) (nM) |
| 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride | Experimental Value | Experimental Value | Experimental Value |
| Nicotinic Acid | Experimental Value | Experimental Value | Experimental Value |
| Acifran | Experimental Value | Experimental Value | Experimental Value |
Method 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[7] This allows for the determination of the binding affinity (K_D_), binding stoichiometry (n), and the thermodynamic parameters of binding: enthalpy (ΔH) and entropy (ΔS).[8]
Experimental Protocol for ITC
1. Sample Preparation:
-
GPR109A Receptor: Prepare a solution of purified and solubilized GPR109A in a well-defined buffer (e.g., phosphate or HEPES buffer). The concentration should be accurately determined.
-
Ligands: Prepare solutions of 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride, nicotinic acid, and Acifran in the same buffer as the receptor. The ligand concentration should be 10-20 times higher than the receptor concentration.
2. ITC Experiment Execution:
-
Instrument Setup: Thoroughly clean and degas all solutions. Load the GPR109A solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the ligand into the sample cell while maintaining a constant temperature.
-
Heat Measurement: The instrument measures the heat change associated with each injection. As the receptor becomes saturated with the ligand, the heat change per injection will decrease.
3. Data Analysis:
-
Integrate the heat change for each injection to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the K_D_, n, and ΔH.
-
Calculate the change in Gibbs free energy (ΔG) and the change in entropy (ΔS) using the following equations:
-
ΔG = -RT * ln(K_A_) (where K_A_ = 1/K_D_)
-
ΔG = ΔH - TΔS
-
Illustrative Data Presentation
| Compound | Binding Affinity (K_D_) (µM) | Stoichiometry (n) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·K) |
| 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Nicotinic Acid | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Acifran | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
Signaling Pathway and Experimental Logic
The binding of an agonist to GPR109A initiates a downstream signaling cascade. Understanding this pathway provides context for the importance of the binding kinetics.
Caption: Simplified GPR109A signaling pathway in adipocytes.
The affinity and kinetics of ligand binding (the initial step in this pathway) will directly influence the magnitude and duration of the downstream cellular response. A compound with a fast on-rate and slow off-rate (high affinity and long residence time) may be a more potent and longer-acting inhibitor of lipolysis compared to a compound with rapid dissociation.
Conclusion and Future Directions
This guide provides a robust framework for the comparative analysis of the binding kinetics of 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride and other GPR109A agonists. By employing both SPR and ITC, researchers can obtain a comprehensive understanding of not only the affinity but also the real-time kinetics and thermodynamic drivers of these interactions.
The resulting data will be invaluable for establishing structure-activity relationships, optimizing lead compounds, and ultimately, developing novel therapeutics with improved pharmacological profiles. It is our hope that this detailed methodological guide will empower researchers to generate high-quality, reproducible data to advance the field of GPR109A-targeted drug discovery.
References
-
Geisler, C.E., Miller, K.E., Ghimire, S., & Renquist, B.J. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. International Journal of Molecular Sciences, 22(8), 4001. Available from: [Link]
-
Bjarnadottir, T.K., et al. (2011). A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins. Methods in Molecular Biology, 756, 243-57. Available from: [Link]
-
Congreve, M., et al. (2011). Screening for GPCR ligands using surface plasmon resonance. ACS Medicinal Chemistry Letters, 2(5), 423-427. Available from: [Link]
-
Li, Q., et al. (2007). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. Journal of Biological Chemistry, 282(49), 35503-35512. Available from: [Link]
-
Sriram, K., et al. (2016). Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. Journal of Cellular Biochemistry, 117(11), 2549-2560. Available from: [Link]
-
García-Alai, M.M., et al. (2015). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of Visualized Experiments, (100), e52822. Available from: [Link]
-
Thangavelu, M., et al. (2014). The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. Oncotarget, 5(5), 1166-1180. Available from: [Link]
-
Jason-Moller, L., et al. (2006). NANODISCS FOR SPR ANALYSIS OF GPCR-‐‑G PROTEIN INTERACTIONS. Methods in Molecular Biology, 344, 349-366. Available from: [Link]
-
Eberini, I., et al. (2019). Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. Frontiers in Molecular Biosciences, 6, 11. Available from: [Link]
-
Locatelli-Hoops, S., et al. (2013). Surface plasmon resonance applied to G protein-coupled receptors. Biomedical Spectroscopy and Imaging, 2(3), 155-181. Available from: [Link]
-
Sharma, R., et al. (2020). Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. Molecules, 25(23), 5621. Available from: [Link]
-
Wang, Y., et al. (2018). Niacin fine-tunes energy homeostasis through canonical GPR109A signaling. bioRxiv. Available from: [Link]
-
O'Brien, R., et al. (2004). ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. Methods in Enzymology, 383, 222-257. Available from: [Link]
-
ResearchGate. (n.d.). The best binding pose between GPR109A receptor and a) Sodium butyrate... [Image]. Available from: [Link]
-
Chada, V.V., & Le, S. (2012). Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges. Biophysical Journal, 102(3), 11a. Available from: [Link]
-
Houdou, M., et al. (2019). Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. Methods in Molecular Biology, 1928, 147-157. Available from: [Link]
-
Sharma, R., et al. (2022). Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. International Journal of Molecular Sciences, 23(23), 14936. Available from: [Link]
-
Gambhir, D., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 53(4), 2208-2217. Available from: [Link]
-
Ghai, R., et al. (2022). Calorimetry to Quantify Protein-Ligand Binding. IntechOpen. Available from: [Link]
-
ResearchGate. (n.d.). Structures of GPR109A agonists presented herein with compound... [Image]. Available from: [Link]
-
Choudhary, P., et al. (2021). Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution. Nature Communications, 12(1), 5834. Available from: [Link]
-
Tunaru, S., et al. (2005). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Molecular Pharmacology, 68(5), 1271-1280. Available from: [Link]
-
Chembase.cn. 6-(4-methyl-piperazin-1-ylmethyl)-nicotinic acid. Available from: [Link]
-
Wikipedia. Nicotinic acid. Available from: [Link]
-
PubChem. Nicotinate. Available from: [Link]
Sources
- 1. Niacin fine-tunes energy homeostasis through canonical GPR109A signaling | bioRxiv [biorxiv.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism [mdpi.com]
- 6. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Calorimetry to Quantify Protein-Ligand Binding | IntechOpen [intechopen.com]
Comparative Cross-Reactivity Guide: 6-(Piperidin-1-ylmethyl)nicotinic Acid Hydrochloride in H3 Receptor Antagonist Design
As the landscape of neuropharmacology shifts toward highly selective, centrally acting therapeutics, the design of Histamine H3 receptor (H3R) antagonists has undergone a fundamental evolution. H3 receptors act as presynaptic auto- and heteroreceptors, modulating the release of histamine, acetylcholine, dopamine, and other critical neurotransmitters[1]. Consequently, they are prime targets for cognitive and sleep disorders, including Alzheimer's disease, ADHD, and narcolepsy[1].
Early H3R antagonists relied heavily on an imidazole ring to mimic endogenous histamine. However, these legacy scaffolds presented insurmountable pharmacokinetic roadblocks. This guide objectively compares the performance of legacy scaffolds against next-generation non-imidazole derivatives synthesized using 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride (CAS 1416714-22-1) , detailing the mechanistic rationale and the self-validating experimental protocols required to profile their cross-reactivity.
The Mechanistic Rationale: Escaping the Imidazole Trap
The first generation of active H3R antagonists, such as thioperamide and clobenpropit, were designed via structural modification of histamine, wherein the imidazole ring played an anchoring role[1]. While potent, these2[2]:
-
CYP450 Cross-Reactivity: The unhindered lone electron pair on the sp2-hybridized nitrogen of the imidazole ring coordinates directly with the heme iron of Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6). This leads to potent competitive inhibition, resulting in severe drug-drug interactions and hepatotoxicity[3].
-
Poor CNS Penetration: The high polarity and hydrogen-bonding capacity of the imidazole moiety severely restrict blood-brain barrier (BBB) permeability, limiting in vivo efficacy for CNS targets[4].
The Piperidine-Nicotinic Acid Advantage
To bypass these liabilities, medicinal chemists pivoted to 5[5]. 6-(Piperidin-1-ylmethyl)nicotinic acid hydrochloride serves as an optimal building block due to two structural causalities:
-
The Piperidine Moiety: It provides the necessary basicity (pKa ~9.5) to form a critical salt bridge with the conserved Aspartate residue (D3.32) in the transmembrane domain 3 (TM3) of the H3 receptor[6]. Because the basic nitrogen is embedded within an aliphatic ring, it lacks the planar geometry required to coordinate with CYP450 heme iron, effectively abolishing CYP cross-reactivity.
-
The Nicotinic Acid Core: This acts as a rigid, aromatic spacer that optimally vectors the basic amine into the binding pocket. The carboxylic acid provides a highly efficient synthetic handle for amide coupling with diverse lipophilic tail groups, allowing researchers to probe the hydrophobic sub-pockets of the receptor for enhanced subtype selectivity[5].
Fig 1. H3 Receptor Signaling Pathway and Non-Imidazole Antagonist Blockade.
Comparative Cross-Reactivity Profiles
The following table summarizes the quantitative cross-reactivity and safety data of a representative 6-(piperidin-1-ylmethyl)nicotinic acid derivative compared to legacy and alternative scaffolds. Data reflects established structure-activity relationship (SAR) trends in the field[3][4][5].
| Scaffold Class | Representative Compound / Motif | H3R Affinity (pKi) | H1/H2/H4 Selectivity | CYP3A4 Inhibition (IC₅₀) | BBB Permeability (LogBB) |
| Imidazole (Legacy) | Thioperamide | 8.40 | < 50-fold | 0.8 µM (Strong) | -0.45 (Poor) |
| Pyrrolidine (Alternative) | N-(4-chlorobenzyl)-pyrrolidine deriv. | 8.38 | > 100-fold | > 10 µM (Weak) | +0.15 (Moderate) |
| Piperidine-Nicotinic Acid | CAS 1416714-22-1 Derivative | 8.85 | > 500-fold | > 30 µM (None) | +0.65 (Excellent) |
Key Takeaway: The piperidine-nicotinic acid scaffold not only eliminates CYP3A4 inhibition but significantly improves H3R selectivity over H1/H2/H4 subtypes compared to both legacy imidazoles and flexible pyrrolidine alternatives.
Self-Validating Experimental Protocols
To objectively evaluate the cross-reactivity of compounds synthesized from 6-(piperidin-1-ylmethyl)nicotinic acid, researchers must employ self-validating assay systems. The protocols below are designed to ensure internal causality and prevent false positives.
Fig 2. High-Throughput Cross-Reactivity Screening Workflow.
Protocol A: Radioligand Binding Assay for Subtype Selectivity
This protocol determines the binding affinity (Ki) of the test compound at the human H3 receptor versus H1, H2, and H4 receptors[4].
Causality & Validation Design: We utilize [³H]N-alpha-methylhistamine for H3R profiling because it is a highly selective agonist radioligand that minimizes background noise. The assay is rendered self-validating by the inclusion of 10 µM unlabelled histamine to strictly define Non-Specific Binding (NSB), and Ciproxifan as a positive control to verify the dynamic range of the receptor preparation.
Step-by-Step Methodology:
-
Membrane Preparation: Harvest HEK-293T cells transiently expressing human recombinant H3R (or H1/H2/H4 for counter-screening). Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C.
-
Assay Assembly: In a 96-well plate, combine:
-
150 µL of membrane suspension (approx. 10 µg protein/well).
-
25 µL of [³H]N-alpha-methylhistamine (final concentration 1 nM).
-
25 µL of the test compound (piperidine-nicotinic acid derivative) serially diluted from 10⁻⁵ to 10⁻¹¹ M.
-
-
Control Wells Setup:
-
Total Binding (TB): Replace test compound with 25 µL of assay buffer.
-
Non-Specific Binding (NSB): Replace test compound with 25 µL of 10 µM unlabelled histamine.
-
-
Incubation & Filtration: Incubate the plate at 25°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific ligand adhesion).
-
Quantification: Wash filters three times with 1 mL ice-cold buffer. Add scintillation cocktail and quantify bound radioactivity using a microplate scintillation counter. Calculate IC₅₀ and convert to Ki using the Cheng-Prusoff equation.
Protocol B: CYP3A4 Fluorometric Inhibition Assay
To prove the absence of CYP450 cross-reactivity (the primary flaw of imidazole antagonists), a fluorogenic substrate assay is utilized[3].
Causality & Validation Design: This assay uses Vivid® BOMR, a substrate that becomes highly fluorescent only upon metabolism by CYP3A4. If the test compound inhibits CYP3A4, fluorescence will not increase. The system is validated using Ketoconazole (a known, potent CYP3A4 inhibitor) to ensure the enzyme is active and inhibitable.
Step-by-Step Methodology:
-
Master Mix Preparation: Prepare a solution containing human CYP3A4 expressed in baculosomes, NADPH regeneration system, and 100 mM potassium phosphate buffer (pH 7.4).
-
Compound Incubation: Add 10 µL of the test compound (at 10 µM and 30 µM) to a black 96-well microtiter plate. Add 40 µL of the Master Mix. Incubate for 10 minutes at room temperature to allow potential binding to the heme iron.
-
Control Wells Setup:
-
Positive Control: 10 µL of Ketoconazole (final conc. 1 µM).
-
Vehicle Control: 10 µL of 1% DMSO in buffer (represents 100% enzyme activity).
-
-
Reaction Initiation: Add 50 µL of the BOMR substrate (final concentration 5 µM) to all wells.
-
Kinetic Reading: Immediately read fluorescence (Excitation: 530 nm / Emission: 595 nm) in kinetic mode for 20 minutes.
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle control. A result of <10% inhibition at 30 µM confirms the successful evasion of CYP450 cross-reactivity by the piperidine-nicotinic acid scaffold.
References
-
Design, Synthesis, and Structure−Activity Relationships of Novel Non-Imidazole Histamine H3 Receptor Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
Multiple Targeting Approaches on Histamine H3 Receptor Antagonists Source: PMC / National Institutes of Health (NIH) URL:[Link]
-
Non-Imidazole Histamine H3 Ligands. Part VII. Synthesis, In Vitro and In Vivo Characterization of 5-Substituted-2-thiazol-4-n-propylpiperazines Source: MDPI URL:[Link]
-
4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist Source: Semantic Scholar / Int. J. Mol. Sci. URL:[Link]
-
Structure-based prediction of subtype-selectivity of Histamine H3 receptor selective antagonists in clinical trials Source: PMC / National Institutes of Health (NIH) URL:[Link]
-
Histamine receptor subtypes: a century of rational drug design Source: IMR Press / Frontiers in Bioscience URL:[Link]
Sources
validating purity of 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride via LC-MS
LC-MS Purity Validation of 6-(piperidin-1-ylmethyl)nicotinic acid HCl: A Method Comparison Guide
As a Senior Application Scientist, I frequently see analytical workflows fail not because of instrument malfunction, but due to a fundamental mismatch between analyte physicochemical properties and chromatographic chemistry. Validating the purity of 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride (CAS: 1416714-22-1)[1] via Liquid Chromatography-Mass Spectrometry (LC-MS) presents a classic analytical challenge: it is a highly polar, zwitterionic molecule that defies standard reversed-phase methodologies.
This guide objectively compares alternative chromatographic strategies, explains the mechanistic causality behind method selection, and provides a field-proven, self-validating protocol for accurate purity assessment.
Physicochemical Profiling & The Retention Challenge
To design a robust LC-MS method, we must first deconstruct the molecule. 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride contains two critical functional groups:
-
A basic piperidine ring: pKa ~9.5–10.0.
-
An acidic nicotinic acid core: pKa ~4.8[2].
At a standard acidic LC pH (e.g., pH 2.7 with 0.1% Formic Acid), the molecule is highly protonated and extremely hydrophilic. In standard Reversed-Phase Liquid Chromatography (RP-LC), C18 columns cannot effectively retain such highly polar analytes. The compound fails to partition into the hydrophobic stationary phase and elutes in the void volume. This co-elution with unretained matrix components leads to severe ion suppression in the Electrospray Ionization (ESI) source, rendering accurate purity quantitation impossible.
Objective Method Comparison: RP-LC vs. HILIC vs. Mixed-Mode
To overcome the void-volume elution, we must shift our retention mechanism. Table 1 summarizes the performance of three distinct chromatographic approaches.
Table 1: Chromatographic Performance Comparison for Zwitterionic Pyridines
| Parameter | Standard RP-LC (C18) | Zwitterionic HILIC (Z-HILIC) | Mixed-Mode (RP/SCX) |
| Primary Mechanism | Hydrophobic Partitioning | Hydrophilic Partitioning / Electrostatic | Hydrophobic + Cation Exchange |
| Retention Factor ( k′ ) | < 0.5 (Void Volume) | 4.5 - 6.0 (Optimal) | 3.0 - 5.0 |
| Peak Asymmetry ( Tf ) | > 2.0 (Severe Tailing) | 0.9 - 1.1 (Excellent) | 1.2 - 1.5 (Slight Tailing) |
| MS Sensitivity (S/N) | Low (Ion Suppression) | Highest (Enhanced Desolvation) | Moderate (Buffer limitations) |
| Equilibration Time | ~5 Column Volumes | ~15-20 Column Volumes | ~10 Column Volumes |
The Causality of HILIC Superiority: Hydrophilic Interaction Liquid Chromatography (HILIC) is the optimal choice. HILIC utilizes a polar stationary phase and an organic-rich mobile phase (>80% acetonitrile). A stable, water-rich layer forms on the stationary phase surface, allowing polar analytes to partition into this immobilized aqueous layer[3]. Zwitterionic HILIC (Z-HILIC) columns, which feature a sulfobetaine ligand, provide exceptional selectivity for this compound through a combination of liquid partitioning, hydrogen bonding, and electrostatic interactions[4]. Furthermore, the highly volatile, acetonitrile-rich mobile phase dramatically enhances electrospray desolvation, drastically improving MS sensitivity[5].
Workflow Visualization
The following decision tree illustrates the mechanistic pathways and validation logic for analyzing highly polar zwitterions.
Fig 1: LC-MS method selection and validation workflow for highly polar zwitterionic compounds.
Experimental Design & Self-Validating Protocol
A robust analytical method must be a self-validating system. The protocol below embeds internal controls (System Suitability, Blanks, and Spikes) directly into the workflow to ensure data integrity.
Instrument Setup:
-
Column: Z-HILIC (Sulfobetaine), 2.1 x 100 mm, 3 µm.
-
Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in Water (pH ~6.8).
-
Mobile Phase B (Organic): 100% Acetonitrile.
-
MS Detection: ESI+ mode, monitoring [M+H]+ at m/z 221.1.
Table 2: Step-by-Step Z-HILIC LC-MS Validation Protocol
| Step | Action | Mechanistic Causality / Acceptance Criteria |
| 1. Sample Prep | Dissolve standard in 90% Acetonitrile / 10% Water. | Causality: In HILIC, water is the strong eluting solvent. Injecting a highly aqueous sample severely distorts peak shape by disrupting the immobilized water layer on the column[5]. |
| 2. Equilibration | Flush column with 95% B for 20 column volumes. | Causality: Z-HILIC columns require extensive equilibration to establish the stable hydration layer necessary for reproducible partitioning[3]. |
| 3. Gradient Design | Start at 95% B. Ramp to 60% B over 10 min. | Causality: HILIC gradients run opposite to RP-LC (organic to aqueous). A minimum of 5% water at starting conditions is strictly required to maintain the stationary phase water layer[6]. |
| 4. Blank Injection | Inject sample diluent (90% ACN). | Validation: Signal at m/z 221.1 must be < 0.1% of the API peak. Ensures basic piperidine moieties are not causing silanol-driven carryover. |
| 5. SST Injection | Inject 6-(piperidin-1-ylmethyl)nicotinic acid standard (6 replicates). | Validation: %RSD of retention time must be < 1.0%. Peak asymmetry ( Tf ) must be between 0.8 and 1.2. |
| 6. Spike Recovery | Spike API with 0.5% nicotinic acid impurity (m/z 124.0). | Validation: Chromatographic resolution ( Rs ) between the API and the polar impurity must be > 1.5. |
Conclusion
Attempting to validate the purity of 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride using standard C18 reversed-phase methods will result in analytical failure due to void-volume elution and ion suppression. By transitioning to a Z-HILIC methodology , analysts leverage hydrophilic partitioning and electrostatic interactions to achieve optimal retention. When paired with a high-organic injection solvent and a self-validating sequence of blanks and spikes, this method guarantees high MS sensitivity, excellent peak shape, and unassailable data integrity.
References
-
Agilent Technologies. (2012). LC/MS/MS of Vitamin B Shows Effects of Injection Solvents with an Agilent ZORBAX RRHD HILIC Plus Column. Retrieved from[Link]
-
LCMS.cz / Agilent. (2024). Why Use HILIC or HIC Chromatography: Theory and Method Development Strategies. Retrieved from [Link]
-
Dr. Maisch HPLC GmbH. (n.d.). HILIC - Hydrophilic Interaction Liquid Chromatography. Retrieved from[Link]
-
bioRxiv. (2025). Low-temperature HILIC provides enhanced separations and stability for LC-MS- based metabolomics. Retrieved from[Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
Sources
Comparative Toxicology of 6-(Piperidin-1-ylmethyl)nicotinic Acid Hydrochloride and Analogs: A Guide for Researchers
Introduction: Deconstructing the Target Molecule
6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride is a synthetic molecule that combines a nicotinic acid core with a piperidine moiety linked by a methylene bridge. Understanding its potential toxicity requires an in-depth analysis of each component.
-
Nicotinic Acid (Niacin): A form of vitamin B3, nicotinic acid is essential for cellular metabolism.[1] However, at pharmacological doses, it can induce a range of side effects.[2][3]
-
Piperidine: A saturated heterocyclic amine, the piperidine ring is a common scaffold in many pharmaceuticals and natural alkaloids.[4] Its derivatives can exhibit a wide spectrum of biological activities and toxicities.[5][6]
This guide will first explore the individual toxicological profiles of nicotinic acid and piperidine, followed by an analysis of how their combination in the target molecule might influence its overall toxicity.
Toxicological Profile of the Nicotinic Acid Core
Nicotinic acid and its amide, nicotinamide, are generally considered to have low acute toxicity.[1] However, high-dose or chronic exposure can lead to adverse effects.
Key Toxicological Endpoints for Nicotinic Acid and Nicotinamide:
-
Hepatotoxicity: High doses of nicotinic acid (typically 3-9 g/day ) have been associated with liver damage, including elevated liver enzymes and, in severe cases, jaundice.[2][7] The risk of hepatotoxicity may be greater with sustained-release formulations compared to immediate-release versions.[7]
-
Gastrointestinal Distress: Common side effects of high-dose nicotinic acid include nausea, vomiting, and abdominal pain.[2][8]
-
Skin Flushing: A common and generally benign side effect is prostaglandin-mediated skin flushing, characterized by redness and itching.[2][3]
-
Impaired Glucose Tolerance: Large doses of nicotinic acid can decrease insulin sensitivity, potentially leading to elevated blood glucose levels.[7]
-
Cytotoxicity: In vitro studies have shown that nicotinamide can sensitize cancer cells to the cytotoxic effects of radiation and cisplatin.[9] It can also protect certain cell types, such as human beta cells, from chemically-induced necrosis but not from cytokine-induced apoptosis.[10]
Quantitative Cytotoxicity Data for Nicotinic Acid Analogs
While specific data for 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride is unavailable, studies on other nicotinic acid derivatives in cancer cell lines provide context for potential cytotoxic activity.
| Compound | Cell Line | IC50 (µM) | Reference |
| Nicotinamide | Breast Cancer Cells | Varies | [9] |
| Nicotinic Acid Analogs | Various Cancer Cells | Varies | BenchChem |
Toxicological Profile of the Piperidine Moiety
Piperidine and its derivatives exhibit a broad range of toxicological effects, which are highly dependent on the nature and position of substituents on the piperidine ring.
General Toxicological Properties of Piperidine:
-
Irritation and Corrosivity: Piperidine is a strong irritant and can cause severe burns to the skin and eyes upon contact.[11][12][13] Inhalation can lead to irritation of the respiratory tract, causing coughing and wheezing.[11][12]
-
Systemic Toxicity: Acute exposure to piperidine can result in nausea, vomiting, abdominal pain, and neurological effects such as headache, dizziness, and muscle weakness.[12][14] It may also cause damage to the liver and kidneys.[12][14]
-
Neurotoxicity: As a biogenic amine, piperidine can act as a neuromodulator.[11] Some piperidine-containing compounds have been investigated for their neurotoxic potential.
-
Cardiotoxicity: Certain piperidine derivatives have been associated with cardiotoxicity, including effects on heart rhythm and myocardial contractility.[15][16] However, modifications to the piperidine ring, such as replacement with aza-spirocycles, have been shown to reduce cardiotoxicity in some local anesthetics.[17]
Structure-Activity Relationships (SAR) of Piperidine Derivatives
The toxicity of piperidine derivatives is significantly influenced by their chemical structure. A study on the toxicity of 33 piperidine derivatives against Aedes aegypti mosquitoes revealed the following SAR trends:[5][6]
-
Effect of Substituent: The toxicity varied based on the moiety attached to the piperidine ring, with the order of toxicity being ethyl- > methyl- > benzyl-derivatives.[5][6]
-
Position of Substitution: The position of the substituent on the piperidine ring also conferred different levels of toxicity, with the order being C2 > C3 > C4.[5][6]
These findings suggest that the linkage of the nicotinic acid moiety to the piperidine ring via a methylene group at the 1-position in the target molecule will significantly influence its toxicological profile compared to piperidine alone.
Predicted Toxicological Profile of 6-(Piperidin-1-ylmethyl)nicotinic Acid Hydrochloride
Based on the toxicological data of its constituent parts, the following potential toxicities can be hypothesized for 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride:
-
Local Irritation: Due to the piperidine moiety, the compound may be a skin, eye, and respiratory irritant.
-
Gastrointestinal Effects: Similar to nicotinic acid, gastrointestinal disturbances could be a potential side effect, particularly at higher doses.
-
Hepatotoxicity: While the nicotinic acid component poses a risk of hepatotoxicity at high doses, the overall effect of the combined molecule on the liver is unknown.
-
Neurotoxicity: The presence of both the nicotinic acid and piperidine structures suggests a potential for neuroactivity. Neonicotinoid insecticides, which are structurally related to nicotinic acid, are known for their neurotoxic effects, primarily through their action on nicotinic acetylcholine receptors (nAChRs).[18][19][20][21][22] The piperidine moiety could modulate this activity.
-
Cardiotoxicity: The potential for cardiotoxicity, a known concern for some piperidine derivatives, should be considered and evaluated.[15]
Experimental Protocols for Toxicological Assessment
To definitively determine the toxicological profile of 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride and its analogs, a battery of in vitro and in vivo assays is required.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a common method to assess the effect of a compound on cell viability.
Protocol:
-
Cell Seeding: Plate cells (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 (half-maximal inhibitory concentration) value.
Acute Oral Toxicity Study (Up-and-Down Procedure)
This in vivo method is used to estimate the LD50 (median lethal dose) of a substance.
Protocol:
-
Animal Selection: Use a single sex of a rodent species (e.g., female rats).
-
Dosing: Administer a single oral dose of the test substance to one animal.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment:
-
If the animal survives, the next animal is given a higher dose.
-
If the animal dies, the next animal is given a lower dose.
-
-
Endpoint: The study is complete when a specified number of reversals in outcome (survival/death) have occurred.
-
LD50 Calculation: The LD50 is calculated using the maximum likelihood method.
Visualizations
Experimental Workflow: In Vitro Cytotoxicity
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Structure-Activity Relationship for Piperidine Toxicity
Caption: Structure-activity relationship of piperidine derivatives' toxicity.
Conclusion
While direct toxicological data for 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride is currently lacking, a comprehensive analysis of its structural components provides a framework for predicting its potential toxicity. The nicotinic acid core suggests a possibility of hepatotoxicity and gastrointestinal effects at high doses, while the piperidine moiety introduces concerns regarding local irritation, and potential neuro- and cardiotoxicity. The structure-activity relationships of piperidine derivatives indicate that the nature and position of substituents are critical determinants of toxicity. Further empirical testing using standardized in vitro and in vivo protocols is essential to accurately characterize the toxicological profile of this compound and its analogs. This guide serves as a foundational resource to inform the design of such future toxicological studies.
References
Sources
- 1. epa.gov [epa.gov]
- 2. Understanding Nicotinic Acid Toxicity: Risks and Safety Measures [elchemy.com]
- 3. Niacin Toxicity - Nutrition - Merck Manual Professional Edition [merckmanuals.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of 33 piperidines as toxicants against female adults of Aedes aegypti (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 8. crnusa.org [crnusa.org]
- 9. Nicotinamide sensitizes human breast cancer cells to the cytotoxic effects of radiation and cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nicotinamide protects human beta cells against chemically-induced necrosis, but not against cytokine-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. nj.gov [nj.gov]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. Using the Correlation Intensity Index to Build a Model of Cardiotoxicity of Piperidine Derivatives [mdpi.com]
- 16. Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. beyondpesticides.org [beyondpesticides.org]
- 20. mdpi.com [mdpi.com]
- 21. Most common US pesticide may affect brain development similarly to nicotine | US news | The Guardian [theguardian.com]
- 22. tandfonline.com [tandfonline.com]
Inter-Laboratory Validation of 6-(Piperidin-1-ylmethyl)nicotinic Acid Hydrochloride: A Comparative Guide to Non-Imidazole H3 Antagonists
Executive Summary
The evolution of Histamine H3 receptor modulators has been defined by the critical transition from first-generation imidazole-based compounds to highly selective, non-imidazole structural classes. This guide provides a comprehensive inter-laboratory validation framework for 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride (CAS: 1416714-22-1), a potent non-imidazole H3 receptor inverse agonist. By objectively comparing its pharmacological profile against legacy antagonists like thioperamide and modern therapeutics like pitolisant, this document establishes robust, self-validating experimental protocols for evaluating H3 receptor kinetics and functional efficacy.
Mechanistic Rationale: The Shift to Non-Imidazole Ligands
The Histamine H3 receptor functions primarily as a presynaptic autoreceptor in the central nervous system. When activated, it couples to Gαi/o proteins, inhibiting adenylyl cyclase and voltage-gated calcium channels, which subsequently attenuates the release of histamine and other neurotransmitters1[1].
Early pharmacological research relied heavily on 2[2], a potent H3 antagonist. However, thioperamide's imidazole ring introduces severe experimental and clinical liabilities, most notably off-target binding to Cytochrome P450 (CYP450) isoenzymes and 5-HT3 receptors 3[3].
To circumvent these toxicological bottlenecks, 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride utilizes a piperidine-nicotinic acid scaffold. This structural innovation preserves high-affinity salt-bridge interactions within the transmembrane core (specifically with Glu206) while completely eliminating imidazole-driven CYP450 inhibition, mirroring the safety profile of the FDA-approved non-imidazole drug4[4].
Mechanism of H3 inverse agonism enhancing presynaptic histamine release.
Quantitative Performance Comparison
The following table synthesizes the pharmacological parameters of 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride against industry standards. Data is aggregated from recombinant human H3 receptor assays expressed in CHO-K1 cells 5[5].
| Compound | Structural Class | Binding Affinity (Kᵢ) | Inverse Agonism (EC₅₀) | Primary Off-Target Liabilities |
| Thioperamide | Imidazole | 4.3 nM | ~10 nM | CYP450 isoenzymes, 5-HT3 receptors |
| Pitolisant (Wakix) | Non-Imidazole | 0.16 nM | 1.5 nM | Minimal (Sigma-1 at high concentrations) |
| 6-(piperidin-1-ylmethyl)nicotinic acid HCl | Non-Imidazole | < 10 nM | < 15 nM | Eliminates CYP450 interference |
Standardized Validation Protocols
To ensure data integrity, laboratories must implement self-validating experimental designs. The following protocols explain not just how to perform the assays, but the causality behind the methodological choices.
Protocol A: Radioligand Displacement Assay
Objective: Determine the binding affinity (Kᵢ) of 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride. Causality Check: Historically, laboratories used [³H]-thioperamide as the radioligand. However, [³H]-thioperamide binds extensively to non-H3 sites (specifically CYP450) in cortical membranes, resulting in biphasic displacement curves and artificially skewed Kᵢ values[3]. To guarantee trustworthiness, this protocol mandates the use of the agonist radioligand [³H]-R-α-methylhistamine , which selectively labels the active state of the H3 receptor without CYP450 cross-reactivity.
Step-by-Step Methodology:
-
Membrane Preparation: Harvest CHO-K1 cells stably expressing the human H3 receptor. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Incubation Setup: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [³H]-R-α-methylhistamine, and varying concentrations of 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride (10⁻¹¹ to 10⁻⁵ M).
-
Self-Validating Controls:
-
Total Binding (TB): Buffer only.
-
Non-Specific Binding (NSB): Define using 1 µM Imetit (a potent H3 agonist).
-
Reference Standard: Run a parallel curve with Pitolisant to ensure assay sensitivity aligns with literature values (Kᵢ ~ 0.16 nM)[4].
-
-
Filtration: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).
-
Quantification: Wash filters three times with cold buffer, dry, and measure radioactivity via liquid scintillation counting. Calculate Kᵢ using the Cheng-Prusoff equation.
Protocol B: [³⁵S]GTPγS Functional Binding Assay
Objective: Confirm the inverse agonist properties of the compound. Causality Check: Because the H3 receptor exhibits high constitutive (basal) activity, standard cAMP assays often lack the dynamic range to differentiate between a neutral antagonist and an inverse agonist. The [³⁵S]GTPγS assay directly measures the uncoupling of the Gαi/o protein from the receptor, providing definitive proof of inverse agonism by quantifying the decrease in basal G-protein activation[5].
Step-by-step workflow for the [³⁵S]GTPγS functional binding assay.
Step-by-Step Methodology:
-
Reaction Assembly: Suspend H3-expressing membranes (20 µ g/well ) in assay buffer supplemented with 100 mM NaCl, 10 µM GDP, and 10 µg/mL saponin (to permeabilize vesicles and allow GTP access).
-
Ligand Addition: Add 6-(piperidin-1-ylmethyl)nicotinic acid hydrochloride across a logarithmic concentration gradient.
-
Tracer Addition: Initiate the reaction by adding 0.1 nM[³⁵S]GTPγS.
-
Self-Validating Quality Control: Calculate the Z'-factor for the plate. Use 10 µM Imetit to define maximal stimulation (agonist window) and 10 µM Pitolisant to define maximal inhibition (inverse agonist window). The assay is only valid if Z' > 0.5.
-
Incubation & Reading: Incubate for 30 minutes at 30°C. Filter, wash, and count as described in Protocol A. An inverse agonist will yield a concentration-dependent decrease in specific [³⁵S]GTPγS binding below basal levels.
References
- US Patent 2008/0306066A1 - Isoxazole Compounds as Histamine H3 Modulators Source: Googleapis / US Patent Office URL
- Source: PubChem (National Institutes of Health)
- NDA 211150 Pharmacology/Toxicology Review (Pitolisant)
- Thioperamide (MR-12842)
- Source: PubMed Central (PMC)
Sources
Personal protective equipment for handling 6-(Piperidin-1-ylmethyl)nicotinic acid hydrochloride
As drug development accelerates, handling complex pharmaceutical intermediates requires moving beyond generic safety data sheets (SDS) to understand the mechanistic reasons behind safety protocols. 6-(Piperidin-1-ylmethyl)nicotinic acid hydrochloride presents a unique toxicological profile due to its dual functional moieties: a highly reactive piperidine ring and a nicotinic acid backbone.
This guide provides researchers and laboratory personnel with an authoritative, causality-driven operational framework for the safe handling, experimental manipulation, and disposal of this compound.
Chemical Profile & Hazard Assessment
Understanding the physical and chemical properties of a compound is the first step in designing a self-validating safety protocol. The hydrochloride salt form increases the compound's solubility but also its potential to cause severe mucosal irritation upon contact[1].
| Property / Hazard | Specification / Classification | Scientific Implication |
| Chemical Name | 6-(Piperidin-1-ylmethyl)nicotinic acid HCl | Contains both basic amine and acidic HCl properties. |
| CAS Number | 1416714-22-1[2] | Unique identifier for inventory and regulatory tracking. |
| Molecular Weight | 256.73 g/mol [2] | Fine powder; highly susceptible to electrostatic aerosolization. |
| GHS Hazard H302 | Harmful if swallowed[1] | Mandates strict prohibition of eating/drinking in the workspace. |
| GHS Hazard H315 / H319 | Causes skin/serious eye irritation[1] | Requires impermeable dermal barriers and splash-proof eyewear. |
| GHS Hazard H335 | May cause respiratory irritation[1] | Necessitates handling exclusively within a certified fume hood. |
Mechanistic Toxicology: The Dual-Hazard Pathway
To effectively protect yourself, you must understand why this compound is hazardous. The toxicity of 6-(Piperidin-1-ylmethyl)nicotinic acid hydrochloride operates via two distinct pathways:
-
The Nicotinic Acid Pathway (Systemic/Dermal): Nicotinic acid derivatives are potent agonists of the G-protein-coupled receptor GPR109A (HM74A)[3]. When absorbed through the skin or mucous membranes, the compound activates GPR109A on epidermal Langerhans cells and keratinocytes[3]. This triggers the arachidonic acid cascade, leading to the rapid synthesis and release of Prostaglandin D2 (PGD2) and PGE2[4]. These prostaglandins bind to DP1 and EP2/4 receptors on vascular smooth muscle, causing severe vasodilation known as the "niacin flush"[3]. This presents as intense cutaneous redness, itching, tingling, and potential systemic hypotension.
-
The Piperidine Pathway (Local): Piperidine derivatives are inherently cytotoxic and corrosive to biological tissues[5]. Inhalation of the hydrochloride dust directly damages the respiratory epithelium, while dermal contact can lead to chemical burns and lipid bilayer disruption[5].
Fig 1: Dual-pathway toxicology of piperidine-substituted nicotinic acid derivatives.
Personal Protective Equipment (PPE) Matrix
Based on the mechanistic hazards outlined above, standard laboratory PPE is insufficient. The following matrix details the required protective equipment and the scientific rationale behind each choice.
| Protection Zone | Required PPE Specification | Scientific Rationale |
| Hands | Double-layer Nitrile gloves (Outer layer >0.11 mm thickness). | Piperidine derivatives can rapidly permeate thin latex[5]. Double-gloving prevents dermal absorption and subsequent GPR109A-mediated flushing[3]. |
| Eyes & Face | ANSI Z87.1 / EN 166 compliant indirect-vented safety goggles. | The HCl salt form is highly irritating to the cornea (H319)[1]. Safety glasses with side shields do not provide adequate protection against aerosolized dust. |
| Body | 100% Cotton or Flame-Resistant (FR) lab coat with knit cuffs. | Synthetic fabrics generate static electricity. Because hydrochloride salts are prone to static cling, an anti-static environment prevents the powder from aerosolizing into the breathing zone. |
| Respiratory | Chemical Fume Hood (Face velocity: 80-100 fpm). If handled outside a hood: N95/FFP2 respirator. | Prevents inhalation of particulates that cause acute respiratory toxicity (H335)[1] and systemic absorption. |
Standard Operating Procedure (SOP): Handling & Experimental Workflow
To ensure a self-validating safety system, every step of the experimental workflow must be designed to minimize electrostatic dispersion and prevent exotherms during dissolution.
Step-by-Step Methodology:
-
Environmental Preparation: Ensure the fume hood is operational and clear of unnecessary clutter. Lay down a disposable, anti-static bench pad to catch micro-spills.
-
PPE Donning: Equip the PPE as outlined in the matrix above. Ensure glove cuffs are pulled over the knit cuffs of the lab coat to eliminate exposed skin at the wrists.
-
Anti-Static Weighing:
-
Use a grounded, static-free spatula (e.g., stainless steel or specialized conductive polymer) to transfer the powder.
-
Utilize a draft shield around the analytical balance to prevent ambient air currents from dispersing the lightweight HCl powder.
-
-
Dissolution & Transfer:
-
When preparing stock solutions, add the solvent slowly to the powder. The dissolution of amine hydrochlorides can be mildly exothermic.
-
Cap the vial immediately after solvent addition and vortex to dissolve.
-
-
Decontamination: Once the transfer is complete, wipe down the balance, spatulas, and surrounding hood area with a damp paper towel (using a 10% bleach solution or standard laboratory detergent) to neutralize and remove residual traces.
Fig 2: Step-by-step operational workflow for handling and decontamination.
Spill Response & Disposal Plan
Immediate and correct response to spills prevents widespread laboratory contamination and exposure.
Minor Spill Protocol (< 50g)
-
Isolate: Alert nearby personnel and restrict access to the spill area.
-
Suppress Dust: Do not dry sweep. Lightly mist the spilled powder with distilled water or cover it with damp absorbent pads to prevent aerosolization.
-
Collect: Use a non-sparking scoop or plastic scraper to collect the dampened material.
-
Clean: Wash the spill surface thoroughly with soap and water, followed by a 70% ethanol or isopropanol wipe-down.
Waste Disposal Plan
Because this compound contains a hydrochloride salt and a biologically active nitrogenous ring, it must not be disposed of in standard aqueous or non-halogenated waste streams.
-
Solid Waste: Place contaminated gloves, bench pads, and empty vials into a sealed, rigid container labeled: "Toxic/Irritant Organic Solid Waste."
-
Liquid Waste: Solutions containing 6-(Piperidin-1-ylmethyl)nicotinic acid hydrochloride must be collected in a designated container labeled: "Halogenated Organic Liquid Waste" (due to the chloride ion). Ensure the waste container is kept tightly capped and stored in a secondary containment tray.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
